AFMK
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(17)14-6-5-13(18)11-7-10(19-2)3-4-12(11)15-8-16/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWNYMJKURVPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200451 | |
| Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetyl-N-formyl-5-methoxykynurenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52450-38-1 | |
| Record name | N1-Acetyl-N2-formyl-5-methoxykynuramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52450-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-N-formyl-5-methoxykynurenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[2-(Formylamino)-5-methoxyphenyl]-3-oxopropyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N1-ACETYL-N2-FORMYL-5-METHOXYKYNURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82P8JZ4YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetyl-N-formyl-5-methoxykynurenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enzymatic Conversion of Melatonin to AFMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) is a primary and biologically significant metabolite of melatonin, an indoleamine renowned for its chronobiotic and antioxidant properties. The enzymatic conversion of melatonin to this compound is a critical pathway in melatonin's metabolism, primarily catalyzed by two key enzymes: Myeloperoxidase (MPO) and Indoleamine 2,3-dioxygenase (IDO). This technical guide provides an in-depth exploration of these enzymatic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support research and development in fields ranging from neurobiology to pharmacology.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a well-established role in regulating circadian rhythms. Beyond its chronobiotic functions, melatonin and its metabolites are potent antioxidants and immunomodulators. The oxidative cleavage of melatonin's indole ring results in the formation of this compound, a kynuramine derivative that itself possesses significant biological activities, including anti-inflammatory and antioxidant effects. Understanding the enzymatic pathways governing this conversion is crucial for elucidating the full spectrum of melatonin's physiological and pharmacological actions.
This document details the two primary enzymatic routes for this compound formation: the peroxidase-mediated oxidation by Myeloperoxidase (MPO) and the dioxygenase-catalyzed reaction by Indoleamine 2,3-dioxygenase (IDO), which, in this context, exhibits peroxidase-like activity.
Enzymatic Pathways of this compound Formation
Myeloperoxidase (MPO) Pathway
Myeloperoxidase, a heme-containing peroxidase predominantly found in neutrophils, catalyzes the oxidation of melatonin to this compound. This reaction is a key event at sites of inflammation where neutrophils are activated. The MPO-catalyzed conversion of melatonin proceeds via a one-electron oxidation mechanism, involving the enzyme's redox intermediates, Compound I and Compound II.[1][2]
The reaction is dependent on the presence of hydrogen peroxide (H₂O₂).[1] A superoxide-dependent pathway for this compound formation by MPO has also been described, where superoxide radicals contribute to the generation of an unstable peroxide intermediate that decays to this compound.[3]
Indoleamine 2,3-Dioxygenase (IDO) Pathway
Indoleamine 2,3-dioxygenase is a heme-containing enzyme known for its role in tryptophan metabolism along the kynurenine pathway. While IDO's canonical function is the dioxygenation of tryptophan, it can also catalyze the oxidative cleavage of melatonin's indole ring to form this compound.[4][5][6]
Notably, the oxidation of melatonin by recombinant IDO is inefficient in the absence of a co-substrate like hydrogen peroxide.[4] This suggests that IDO's action on melatonin is not a classical dioxygenase reaction but rather a peroxidase-like mechanism, where H₂O₂ is required for the catalytic cycle.[4] Both MPO and IDO exhibit Michaelis-Menten kinetics with melatonin, with Kₘ values in the micromolar range, indicating a physiologically relevant affinity.[2]
Quantitative Data
The following tables summarize the available quantitative data for the enzymatic conversion of melatonin to this compound.
Table 1: Kinetic Parameters for Myeloperoxidase (MPO)-Mediated Melatonin Oxidation
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (Compound I reduction) | (6.1 ± 0.2) x 10⁶ M⁻¹s⁻¹ | pH 7.0, 25°C | [1][2] |
| Second-order rate constant (Compound I reduction) | (1.0 ± 0.08) x 10⁷ M⁻¹s⁻¹ | pH 5.0, 25°C | [1][2] |
| Second-order rate constant (Compound II reduction) | (9.6 ± 0.3) x 10² M⁻¹s⁻¹ | pH 7.0, 25°C | [1][2] |
| Second-order rate constant (Compound II reduction) | (2.2 ± 0.1) x 10³ M⁻¹s⁻¹ | pH 5.0, 25°C | [1][2] |
Table 2: Kinetic Parameters for Indoleamine 2,3-Dioxygenase (IDO)-Mediated Melatonin Oxidation
| Parameter | Value | Conditions | Reference |
| Kₘ for Melatonin | Micromolar range | Presence of H₂O₂ | [2] |
| Optimal H₂O₂ Concentration | 100 - 200 µM | [4] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the enzymatic pathways and their relationships.
Caption: Enzymatic pathways for this compound formation from melatonin.
Experimental Protocols
Myeloperoxidase (MPO) Activity Assay
This protocol is adapted from established methods for measuring MPO-catalyzed oxidation of melatonin.[1]
Materials:
-
Highly purified human MPO
-
Melatonin
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (100 mM, pH 7.0 or 5.0)
-
Spectrophotometer capable of reading at 340 nm
-
Sodium cyanide (NaCN) for reaction termination (optional)
Procedure:
-
Prepare a stock solution of melatonin in a suitable solvent (e.g., ethanol) and dilute to the desired concentration in phosphate buffer.
-
Prepare a working solution of MPO in phosphate buffer. A typical concentration is 200 nM.
-
In a cuvette, combine the melatonin solution and the MPO solution.
-
Initiate the reaction by adding a specific concentration of H₂O₂ (e.g., 10-100 µM).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of this compound.
-
Record the absorbance change over time to determine the initial reaction rate.
-
(Optional) To confirm that the reaction is MPO-dependent, add a known MPO inhibitor like sodium cyanide (10 mM) to terminate the reaction.
Indoleamine 2,3-Dioxygenase (IDO) Peroxidase Activity Assay
This protocol is based on the finding that IDO requires H₂O₂ to oxidize melatonin.[4]
Materials:
-
Recombinant human IDO
-
Melatonin
-
Hydrogen peroxide (H₂O₂)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing melatonin at various concentrations in the reaction buffer.
-
Add recombinant IDO to the reaction mixture.
-
Initiate the reaction by adding H₂O₂ to an optimal concentration of 100-200 µM.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Analyze the formation of this compound by reverse-phase HPLC (see protocol 5.3).
HPLC Quantification of this compound
This protocol provides a general framework for the quantification of this compound using reverse-phase high-performance liquid chromatography (HPLC).[4]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
A linear gradient from 10% to 90% Mobile Phase B over 20 minutes can be used for separation.
-
Flow rate: 1.0 mL/min
Detection:
-
Monitor the absorbance at 210 nm or 340 nm.
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Inject the standards and the reaction samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.
Cellular and In Vivo Models
The enzymatic formation of this compound from melatonin has been studied in various cellular and in vivo models.
-
Cellular Models: Human keratinocytes (HaCaT), melanoma cells, fibroblasts, and melanocytes have been shown to metabolize melatonin to this compound.[5] These cell lines provide valuable in vitro systems to investigate the regulation of the enzymatic pathways and the biological effects of this compound.
-
In Vivo Models: Studies in rats have demonstrated the in vivo formation of this compound following melatonin administration.[6] These animal models are essential for understanding the physiological relevance of this metabolic pathway and the pharmacokinetic profile of this compound.
Conclusion
The enzymatic conversion of melatonin to this compound by myeloperoxidase and indoleamine 2,3-dioxygenase represents a significant metabolic route with important physiological and pathological implications. The peroxidase-driven nature of these reactions highlights the interplay between melatonin metabolism and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate this fascinating pathway and its potential as a therapeutic target. Further research is warranted to fully elucidate the kinetic parameters of these enzymes and the factors that regulate their activity in different biological contexts.
References
- 1. Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
A Comprehensive Technical Guide to the Chemical Synthesis and Purification of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary and significant metabolite of melatonin, an endogenously produced indoleamine with pleiotropic physiological functions. This compound itself is a potent antioxidant and anti-inflammatory agent, making it a molecule of considerable interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound. It details optimized experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is formed through the oxidative cleavage of the pyrrole ring of melatonin.[1][2] This conversion can occur through enzymatic pathways, involving enzymes such as indoleamine 2,3-dioxygenase, myeloperoxidase, and horseradish peroxidase, or via non-enzymatic reactions with various reactive oxygen species (ROS), including hydrogen peroxide.[3] The resulting kynuramine derivative, this compound, is not merely an inactive metabolite but possesses significant biological activities. It functions as a potent free radical scavenger and exhibits anti-inflammatory properties by modulating the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
The synthesis and purification of this compound in a laboratory setting are crucial for advancing research into its therapeutic potential. This guide outlines two effective methods for this compound synthesis: an optimized peroxidase-catalyzed oxidation of melatonin and a simpler method utilizing hydrogen peroxide. Furthermore, it provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC).
Chemical Synthesis of this compound
Two primary methods for the synthesis of this compound from melatonin are presented below. The first is an optimized, high-yield method, while the second offers a simpler, non-enzymatic alternative.
Optimized Peroxidase-Catalyzed Synthesis
An optimized method for the synthesis of this compound utilizes horseradish peroxidase (HRP) as a catalyst and chlorpromazine (CPZ) as a co-catalyst to significantly enhance the reaction rate and yield.[1] This method has been reported to achieve a yield of approximately 60% in a significantly reduced reaction time compared to non-catalyzed methods.[1]
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of melatonin in a phosphate buffer (pH 7.4).
-
Add horseradish peroxidase (HRP) to the solution.
-
Introduce chlorpromazine (CPZ) as a co-catalyst.
-
Continuously bubble molecular oxygen through the reaction mixture.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a controlled amount of hydrogen peroxide (H₂O₂).
-
Monitor the progress of the reaction by analytical thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Quenching and Work-up:
-
Upon completion of the reaction (typically within 30 minutes), quench the reaction by adding a suitable reducing agent (e.g., sodium metabisulfite).
-
Extract the crude this compound from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Synthesis using Hydrogen Peroxide
A straightforward method for the synthesis of this compound involves the direct oxidation of melatonin with hydrogen peroxide. While this method may have a lower yield compared to the optimized peroxidase-catalyzed reaction, its simplicity makes it a viable alternative.
-
Reaction Setup:
-
Dissolve melatonin in a minimal amount of a suitable organic solvent (e.g., methanol).
-
Add a solution of 30% hydrogen peroxide (H₂O₂) to the melatonin solution.
-
-
Reaction Conditions and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using analytical TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
After the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.
-
Purification of this compound
Preparative high-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity this compound.
Preparative HPLC Purification Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound obtained from the synthesis in the mobile phase to be used for the HPLC separation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is suitable for the separation.
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used. The exact gradient profile should be optimized based on analytical HPLC runs of the crude material.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent from the collected fractions under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Data Presentation
Table 1: Summary of Synthesis Methods and Quantitative Data
| Synthesis Method | Key Reagents | Catalyst/Co-catalyst | Reaction Time | Reported Yield | Purity (Post-Purification) |
| Optimized Peroxidase-Catalyzed | Melatonin, H₂O₂, O₂ | Horseradish Peroxidase, Chlorpromazine | ~30 minutes | ~60%[1] | >95% (HPLC) |
| Hydrogen Peroxide Oxidation | Melatonin, 30% H₂O₂ | None | Several hours | 32% (non-catalyzed)[1] | >95% (HPLC) |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [2] |
| Molecular Weight | 264.28 g/mol | [2] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 265 m/z | |
| Key MS/MS Fragment | 178 m/z (loss of N-acetyl and N-formyl groups) | |
| ¹H NMR | Data not readily available in public literature | |
| ¹³C NMR | Data not readily available in public literature | |
| Purity (Commercially available) | ≥95% (HPLC) |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of N1-acetyl-N2-formyl-5-methoxykynuramine. The optimized peroxidase-catalyzed method offers a high-yield and efficient route to this compound, while the hydrogen peroxide method presents a simpler alternative. The purification by preparative HPLC is essential for obtaining the high-purity compound required for rigorous scientific investigation. The provided experimental protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this important melatonin metabolite. Further research is warranted to fully characterize this compound using nuclear magnetic resonance spectroscopy.
References
An In-depth Technical Guide to N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) is a significant metabolite of melatonin, an endogenous neurohormone. Arising from the oxidative cleavage of melatonin's indole ring, this compound has garnered considerable interest within the scientific community for its potent antioxidant and free-radical scavenging properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on its antioxidant mechanisms, and detailed experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this intriguing biogenic amine.
Physical and Chemical Properties
This compound is a solid, aromatic ketone.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide | [1][2] |
| Synonyms | N-acetyl-N-formyl-5-Methoxykynuramine, NSC 688263 | [3] |
| CAS Number | 52450-38-1 | [2] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [3] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not explicitly reported in the searched literature. | |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 1 mg/mL | [3] |
| LogP (predicted) | 0.6 | [1] |
| UV Absorption Maxima (λmax) | 236, 266, 352 nm | [3] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry of this compound reveals characteristic fragmentation patterns. The protonated molecule [M+H]⁺ is observed at m/z = 265. Collision-induced dissociation of this ion leads to a predominant fragment at m/z = 178, corresponding to the loss of both the N-acetyl and N-formyl groups.[4] This fragmentation is a key identifier in mass spectrometric analysis. Further fragmentation of a hydroxy-AMK metabolite (m/z 253) shows characteristic product ions.[5]
NMR Spectroscopy
While detailed peak assignments for this compound were not found in the searched literature, general principles of ¹H and ¹³C NMR spectroscopy can be applied to predict its spectral features. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy group protons, the protons of the ethylacetamide side chain, and the formyl proton. The ¹³C NMR spectrum would display resonances for the aromatic carbons, the carbonyl carbons, the methoxy carbon, and the carbons of the side chain.
Biological Activity and Signaling Pathways
Antioxidant and Free Radical Scavenging Activity
This compound is a potent antioxidant and free radical scavenger.[3] It is formed when melatonin interacts with reactive oxygen species (ROS).[6] this compound itself can be further deformylated to N¹-acetyl-5-methoxykynuramine (AMK), which is also a potent antioxidant. This sequential free-radical scavenging activity of melatonin and its metabolites is referred to as a free-radical scavenging cascade.
The antioxidant mechanism of this compound involves the donation of electrons to neutralize free radicals. This activity has been demonstrated in various experimental models.
Figure 1: Simplified signaling pathway of this compound formation and its antioxidant action.
Interaction with Tubulin
The direct interaction of this compound with tubulin has not been extensively studied in the reviewed literature. However, many small molecules are known to interact with tubulin and affect microtubule dynamics. Given that melatonin has been reported to interact with tubulin, it is plausible that its metabolite, this compound, may also have some affinity for this protein. Further research is required to elucidate any potential interactions and their functional consequences.
Experimental Protocols
Synthesis of this compound from Melatonin
This protocol is based on the oxidative cleavage of melatonin.
Materials:
-
Melatonin
-
Hydrogen peroxide (H₂O₂)
-
Horseradish peroxidase (HRP)
-
Chlorpromazine (CPZ) as a co-catalyst (optional, but enhances yield)
-
Phosphate buffer (pH adjusted as needed)
-
Molecular oxygen (optional)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve melatonin in the appropriate buffer in the reaction vessel.
-
Add horseradish peroxidase to the solution.
-
If using, add chlorpromazine to the reaction mixture.
-
Initiate the reaction by adding hydrogen peroxide.
-
For enhanced yield, bubble molecular oxygen through the reaction mixture during the reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC.
-
Upon completion, proceed with the purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Purification of this compound by HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable reversed-phase column (e.g., C18).
Mobile Phase:
-
A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium bicarbonate) is commonly used for the separation of melatonin and its metabolites. The exact gradient will need to be optimized based on the specific column and system.
Procedure:
-
Dissolve the crude reaction mixture in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Inject the sample onto the HPLC column.
-
Run the gradient elution to separate this compound from unreacted melatonin and other byproducts.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or one of the λmax values of this compound).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent (e.g., by lyophilization) to obtain pure this compound.
Characterization of this compound
Purpose: To confirm the identity and determine the concentration of this compound.
Procedure:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Measure the absorbance of each standard solution at the λmax of this compound (236, 266, or 352 nm) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of an unknown this compound sample and determine its concentration using the calibration curve.
Purpose: To identify the functional groups present in the this compound molecule.
Procedure:
-
Prepare a sample of pure this compound, typically as a KBr pellet or a thin film.
-
Obtain the FTIR spectrum of the sample over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands for the functional groups in this compound, such as:
-
N-H stretching (amide)
-
C=O stretching (ketone and amide)
-
C-O stretching (ether)
-
Aromatic C-H and C=C stretching
-
Conclusion
N¹-acetyl-N²-formyl-5-methoxykynuramine (this compound) is a multifaceted molecule with significant antioxidant properties. This guide has provided a detailed overview of its physical, chemical, and biological characteristics, along with practical experimental protocols. While much is known about its role as a melatonin metabolite and a free radical scavenger, further research is warranted to explore its potential interactions with other cellular components, such as tubulin, and to fully elucidate its involvement in various signaling pathways. The information and procedures outlined herein are intended to facilitate and inspire future investigations into this promising compound.
References
- 1. N1-acetyl-N2-formyl-5-methoxykynuramine | C13H16N2O4 | CID 171161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1-Acetyl-N2-formyl-5-methoxykynuramine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK): A Technical Guide to its Physiological Concentrations and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a significant oxidative metabolite of melatonin, a hormone primarily known for its role in regulating circadian rhythms. The formation of this compound occurs through the enzymatic or free radical-mediated opening of the indole ring of melatonin. This compound is not merely an inactive byproduct; it possesses biological activities, including antioxidant and anti-inflammatory properties, and is a precursor to another active metabolite, N1-acetyl-5-methoxykynuramine (AMK). Understanding the physiological concentrations of this compound in various tissues is crucial for elucidating its biological roles and its potential as a biomarker or therapeutic agent. However, the in vivo quantification of this compound presents significant analytical challenges due to its very low physiological concentrations and its transient nature. This guide provides a comprehensive overview of the current knowledge on this compound's physiological concentrations, detailed experimental methodologies for its quantification, and its metabolic pathway.
Physiological Concentrations of this compound and its Metabolite AMK
The quantification of endogenous this compound in biological tissues and fluids has proven to be challenging, with concentrations often falling below the detection limits of many analytical methods. The available data, primarily from studies on animal models and some human samples, are summarized below.
| Tissue/Fluid | Species | Analyte | Concentration | Analytical Method | Citation |
| Plasma | Human | This compound | Below Limit of Detection (<65 pmol/L) | Radioimmunoassay (RIA) | [1] |
| Plasma | Rat | This compound | Detected (peak after melatonin injection) | Radioimmunoassay (RIA) | [1] |
| Retina | Rat | This compound | Detected (higher during the dark phase) | HPLC with Fluorescence Detection | [1] |
| Brain | Rat | This compound | Formation confirmed in vivo | Microdialysis | [1] |
| Liver | Mouse | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |
| Brain | Mouse | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |
| Eyes | Mouse | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |
| Urine | Human | This compound | Not identified under experimental conditions | UPLC-TOFMS | [2] |
| Epidermis | Human | AMK | 0.99 ± 0.21 ng/mg protein | Not specified | [3] |
| Epidermis (African American) | Human | AMK | 1.50 ± 0.36 ng/mg protein | Not specified | [3] |
| Epidermis (Caucasian) | Human | AMK | 0.56 ± 0.09 ng/mg protein | Not specified | [3] |
Note: The data highlight the difficulty in detecting this compound in human plasma under normal physiological conditions. However, its metabolite, AMK, has been quantified in human skin. The lack of detectable this compound in some studies could be due to its rapid conversion to AMK or other metabolites, or concentrations that are below the sensitivity of the applied analytical techniques.
Experimental Protocols
Accurate quantification of this compound requires highly sensitive and specific analytical methods. The following sections detail the methodologies that have been employed for its analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a sensitive method for quantifying this compound in biological samples.
-
Sample Preparation (Extraction):
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
For serum or plasma, perform a protein precipitation step by adding a solvent like acetonitrile or methanol in a 1:3 or 1:4 ratio (sample:solvent).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction of the supernatant. A common solvent for extracting this compound is chloroform. Add an equal volume of chloroform, vortex, and centrifuge to separate the phases.
-
Carefully collect the organic (chloroform) layer containing this compound.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is often employed to achieve good separation from other melatonin metabolites.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
Fluorescence Detection:
-
This compound is a fluorescent molecule. The optimal excitation and emission wavelengths for its detection are approximately 350 nm and 480 nm, respectively[1].
-
Radioimmunoassay (RIA)
A specific radioimmunoassay has been developed for the quantification of this compound, offering high sensitivity.
-
Synthesis of Tracer and Antibody Production:
-
The tracer, [3H]-AFMK, is synthesized from [3H]-melatonin.
-
This compound is synthesized and conjugated to a carrier protein (e.g., bovine serum albumin) to produce an immunogen.
-
The immunogen is used to raise polyclonal or monoclonal antibodies against this compound in animals (e.g., rabbits).
-
-
Assay Procedure:
-
A competitive binding assay is performed where a known amount of [3H]-AFMK (tracer) competes with the unlabeled this compound in the sample or standard for a limited number of binding sites on the anti-AFMK antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction (e.g., using a second antibody or charcoal).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of this compound in the sample is determined by comparing the degree of inhibition of tracer binding with a standard curve generated using known concentrations of unlabeled this compound. The assay has a reported detection limit of 65 pmol/L[1].
-
-
Chromatographic Purification:
-
To enhance specificity, a pre-assay chromatographic step using a Celite microcolumn can be employed to separate this compound from other cross-reacting metabolites[1].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Similar to HPLC, sample preparation involves extraction and purification to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) can be a valuable tool for cleaner extracts.
-
-
LC Separation:
-
Utilizes a reverse-phase C18 or a similar column with a gradient elution of mobile phases, such as water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole.
-
The transition from the precursor ion to the product ion is highly specific to this compound, minimizing interference from other compounds and providing high sensitivity.
-
An internal standard (ideally a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response, ensuring accurate quantification.
-
Signaling Pathways and Experimental Workflows
Melatonin Metabolism to this compound and AMK
The primary pathway for this compound formation is through the oxidation of melatonin. This can be an enzymatic process or can be mediated by reactive oxygen species. This compound is then deformylated to produce AMK.
References
The Enigmatic Fate of a Melatonin Metabolite: An In-Depth Technical Guide to AFMK's In Vivo Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-N-formyl-5-methoxykynuramine (AFMK) is a primary and unique metabolite of melatonin, an endogenous hormone regulating circadian rhythms and possessing potent antioxidant properties. While the physiological roles of melatonin are extensively studied, the in vivo bioavailability and pharmacokinetic profile of this compound remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, state of knowledge regarding this compound's journey through the body. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the significant knowledge gaps that present opportunities for future research. The evidence suggests that while this compound is a product of melatonin metabolism, particularly under conditions of oxidative stress, its independent pharmacokinetic properties following direct administration are yet to be determined.
Introduction
Melatonin, primarily synthesized by the pineal gland, undergoes extensive metabolism. One of the key metabolic routes is the kynuric pathway, which leads to the formation of this compound through the oxidative cleavage of the indole nucleus. This process can be either enzymatic or mediated by reactive oxygen species, highlighting this compound's potential role in contexts of high oxidative stress.[1][2] this compound itself is not an inert byproduct; it exhibits significant biological activities, including antioxidant and anti-inflammatory effects, and can be further metabolized to N-acetyl-5-methoxykynuramine (AMK), another bioactive molecule.[3][4]
Despite its biological relevance, a comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile is conspicuously absent from the scientific literature. This guide aims to collate the fragmented in vivo data, detail the experimental approaches used to study this elusive metabolite, and provide a framework for future investigations into its pharmacokinetic and pharmacodynamic properties.
Quantitative Data on this compound Detection In Vivo
| Animal Model | Administration of Melatonin | Sample Type | Detected this compound Concentration | Study Reference (Implied) |
| Rat | Intraperitoneal injection | Plasma | A peak was observed, but specific concentrations are not detailed in the available abstract. | [5] |
| Human | Endogenous | Cerebrospinal Fluid (CSF) | Elevated levels observed in patients with meningitis. | [6] |
| Mouse | Not specified | Urine, Feces, Tissues | Not identified under normal or oxidative stress conditions. | [7] |
Note: The scarcity of data in this table underscores the significant research gap in the quantitative analysis of this compound pharmacokinetics.
Experimental Protocols
The methodologies employed in the study of this compound in vivo have primarily focused on its detection and quantification as a metabolite of melatonin.
Animal Studies
-
Animal Models: Rats have been the most frequently cited animal model for in vivo studies of melatonin metabolism leading to this compound formation.[5]
-
Administration of Precursor: In a key study, melatonin was administered to rats via intraperitoneal injection to investigate the subsequent formation of metabolites.[8]
-
Sample Collection: Blood samples are typically collected at various time points post-administration to track the appearance and disappearance of metabolites in the plasma.
-
Analytical Method: Radioimmunoassay (RIA): A specific RIA has been developed for the quantification of this compound. This method involves the synthesis of this compound and its use to produce anti-AFMK antibodies. A radiolabeled tracer, [3H]-AFMK, is also synthesized from [3H]-melatonin. The assay's specificity is enhanced by a chromatographic step on a Celite microcolumn prior to the immunoassay.[5]
-
Assay Range: 59 to 1894 pmol/L
-
Detection Limit: 65 pmol/L
-
Intra- and Inter-assay Coefficients of Variation: 3.5% and 11%, respectively.
-
Human Studies
-
Sample Collection: Cerebrospinal fluid has been a key biological matrix for the detection of this compound in humans, particularly in pathological conditions.[6]
-
Analytical Methods: While not explicitly detailed in the abstracts, sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be required for the quantification of this compound in complex biological samples.
Mandatory Visualizations
Melatonin Metabolism to this compound and AMK
Caption: Metabolic conversion of melatonin to this compound and AMK.
Experimental Workflow for In Vivo Melatonin Metabolism Study
Caption: Workflow for studying this compound as a melatonin metabolite.
Signaling Pathways Associated with Melatonin and its Metabolites
Caption: Antioxidant and anti-inflammatory signaling of melatonin metabolites.
Discussion and Future Directions
The current body of research provides a foundational understanding of this compound as a biologically active metabolite of melatonin. However, a significant chasm exists in our knowledge of its independent pharmacokinetic profile. The lack of studies involving direct administration of this compound means that critical parameters such as its oral bioavailability, clearance rate, volume of distribution, and half-life remain unknown.
Several factors may contribute to this knowledge gap. The synthesis of this compound for research purposes can be challenging, and its potential instability in biological matrices may complicate in vivo studies. Furthermore, the rapid metabolism of melatonin and its metabolites could make it difficult to distinguish the pharmacokinetic profile of administered this compound from that endogenously produced.
Future research should prioritize the following:
-
Pharmacokinetic Studies with Exogenous this compound: Conducting well-designed in vivo studies in relevant animal models (e.g., rats, mice) with both intravenous and oral administration of this compound is crucial. This would allow for the determination of its absolute bioavailability and other key pharmacokinetic parameters.
-
Advanced Analytical Methods: The development and validation of sensitive and specific bioanalytical methods, such as LC-MS/MS, for the quantification of this compound and its metabolites in various biological matrices are essential for accurate pharmacokinetic modeling.
-
Metabolite Identification: A thorough investigation into the further metabolism of this compound is needed to understand its complete disposition pathway.
-
Pharmacodynamic Studies: Elucidating the specific signaling pathways modulated by this compound, independent of melatonin, will be critical to understanding its therapeutic potential.
Conclusion
N-acetyl-N-formyl-5-methoxykynuramine (this compound) represents a fascinating yet underexplored facet of melatonin's biological activity. While its formation in vivo is established, its bioavailability and pharmacokinetic profile remain a black box. This guide has summarized the limited available data and outlined the necessary experimental approaches to illuminate the in vivo fate of this intriguing metabolite. For researchers and drug development professionals, the study of this compound presents a challenging but potentially rewarding frontier, with implications for understanding oxidative stress, inflammation, and the broader physiological roles of the melatoninergic system. Addressing the knowledge gaps highlighted herein will be paramount to unlocking the full therapeutic potential of this compound.
References
- 1. Effects of melatonin on sleep and neurochemistry in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. N1-Acetyl-5-methoxykynuramine - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of melatonin: a systematic review [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Effects of melatonin on sleep and neurochemistry in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Antioxidant Veil: An In-depth Technical Guide to the Non-Antioxidant Biological Functions of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary metabolite of melatonin, long recognized for its potent antioxidant and free radical scavenging properties. However, a growing body of evidence reveals that this compound possesses significant biological functions that extend beyond its antioxidant capacity. This technical guide delves into these non-antioxidant roles, focusing on the anti-inflammatory and immunomodulatory activities of this compound. We will explore its molecular targets, its influence on key signaling pathways, and the experimental methodologies used to elucidate these functions. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Anti-inflammatory and Immunomodulatory Functions
The most well-documented non-antioxidant function of this compound is its ability to modulate the inflammatory response. This activity is primarily centered on the inhibition of key pro-inflammatory enzymes and their signaling pathways.
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)
This compound has been shown to suppress the activation of two critical enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] These enzymes are key mediators in the production of pro-inflammatory molecules.
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent inflammatory mediators.[2]
-
Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a molecule that plays a complex role in inflammation and can contribute to tissue damage when overproduced.
Studies have demonstrated that this compound, along with melatonin and another metabolite, N1-acetyl-5-methoxykynuramine (AMK), prevents the lipopolysaccharide (LPS)-induced activation of COX-2 and iNOS in macrophage cell lines.[1][2] This leads to a subsequent reduction in the production of PGE2 and nitric oxide.[2]
Quantitative Data on this compound's Anti-inflammatory Effects
| Molecular Target | Effect of this compound | Quantitative Data (IC50) | Reference |
| COX-2 | Inhibition of activation | Not Available | [1][2] |
| iNOS | Inhibition of activation | Not Available | [2] |
| PGE2 Production | Reduction | Not Available | [2] |
| Nitric Oxide Production | Reduction | Not Available | [2] |
Modulation of Pro-inflammatory Signaling Pathways
The inhibition of COX-2 and iNOS by this compound is likely mediated through the modulation of upstream signaling pathways that regulate the expression of these enzymes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the primary regulators of COX-2 and iNOS expression in response to inflammatory stimuli like LPS.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2 and iNOS. While direct evidence of this compound's effect on this pathway is still emerging, its ability to inhibit COX-2 and iNOS expression strongly suggests an interaction with NF-κB signaling.
Figure 1: Hypothesized intervention of this compound in the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of proteins, including ERK, JNK, and p38, are also activated by LPS and play a role in regulating the expression of COX-2 and iNOS. These kinases can activate transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. The potential for this compound to modulate MAPK signaling is an active area of research.
Figure 2: Hypothesized intervention of this compound in the MAPK signaling pathway.
Other Potential Biological Targets
Beyond its well-established anti-inflammatory role, preliminary research suggests that this compound may interact with other cellular components, opening up new avenues for therapeutic exploration.
Table of Other Potential this compound Targets and Functions
| Potential Target/Function | Description | Quantitative Data |
| Formyl Peptide Receptors (FPRs) | A family of G protein-coupled receptors involved in chemotaxis and immune cell activation. | Binding affinity (Kd) or IC50: Not Available |
| Quinone Reductase 2 (QR2) | An enzyme implicated in redox cycling and detoxification. | Inhibition constant (Ki): Not Available |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | An enzyme involved in DNA repair and cell death. | IC50: Not Available |
| Tubulin/Microtubules | Key components of the cytoskeleton involved in cell division, motility, and intracellular transport. | Effect on polymerization: Not Available |
| Cell Cycle Regulation | The process that governs cell division. | Effect on cell cycle phases: Not Available |
| Apoptosis | Programmed cell death, a critical process in tissue homeostasis and disease. | Effect on apoptotic markers: Not Available |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions. Note: Where specific protocols for this compound are not available, general and adaptable methods are provided.
Cell Culture and LPS Stimulation of Macrophages
This protocol is fundamental for in vitro studies of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours) to assess the expression of inflammatory mediators.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This colorimetric assay quantifies nitrite, a stable product of NO.
-
After LPS stimulation, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is used for the sensitive quantification of PGE2.
-
Collect the cell culture supernatant after LPS stimulation.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (commercially available kits).
-
Briefly, the assay typically involves competition between the PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate.
-
After washing, a substrate is added, and the color development is measured spectrophotometrically.
-
The concentration of PGE2 in the sample is inversely proportional to the color intensity.
Western Blot Analysis for COX-2, iNOS, and Signaling Proteins
This technique is used to detect and quantify specific proteins in cell lysates.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for COX-2, iNOS, phospho-IκBα, total IκBα, phospho-ERK, total ERK, etc., overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Figure 3: A simplified workflow for Western Blot analysis.
Future Directions and Therapeutic Potential
The non-antioxidant functions of this compound, particularly its anti-inflammatory properties, present exciting opportunities for therapeutic development. Future research should focus on:
-
Elucidating the precise molecular mechanisms: Detailed studies are needed to confirm the direct targets of this compound within the NF-κB and MAPK signaling pathways.
-
Quantitative analysis: Determining the IC50 values of this compound for COX-2 and iNOS inhibition is crucial for understanding its potency.
-
In vivo studies: Preclinical and clinical studies are required to evaluate the therapeutic efficacy of this compound in inflammatory diseases.
-
Exploring other biological activities: Further investigation into the potential interactions of this compound with formyl peptide receptors, quinone reductase 2, PARP-1, and tubulin could reveal novel therapeutic applications.
Conclusion
N1-acetyl-N2-formyl-5-methoxykynuramine is emerging as a multifunctional molecule with biological activities that extend far beyond its role as an antioxidant. Its ability to inhibit key pro-inflammatory enzymes and modulate critical signaling pathways underscores its potential as a novel therapeutic agent for a range of inflammatory conditions. This technical guide provides a foundation for further research and development in this promising area.
References
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK): An In-depth Technical Guide on its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary and significant metabolite of melatonin, a pleiotropic hormone with well-documented antioxidant and immunomodulatory properties. Emerging evidence suggests that this compound is not merely an inactive byproduct but possesses its own distinct and potent biological activities, particularly in the modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key signaling cascades, focusing on its anti-inflammatory, antioxidant, and pro-apoptotic effects. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development efforts targeting pathways influenced by this compound.
Introduction
Melatonin is extensively metabolized through several pathways, with the kynuramine pathway leading to the formation of this compound being of significant interest.[1] this compound has been shown to be a potent antioxidant, capable of donating two electrons to neutralize free radicals.[2] Beyond its direct scavenging activity, this compound actively modulates cellular signaling, influencing inflammatory responses and apoptosis, making it a molecule of considerable therapeutic potential. This guide will delve into the molecular mechanisms underlying these effects.
Interaction with Inflammatory Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes and modulation of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)
In inflammatory conditions, the expression of COX-2 and iNOS is upregulated, leading to the production of prostaglandins (e.g., PGE2) and nitric oxide (NO), respectively, which are key mediators of inflammation. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound, along with melatonin, can prevent the activation of both COX-2 and iNOS.[3] This inhibitory effect leads to a reduction in the production of PGE2 and NO, thereby dampening the inflammatory response.[3]
Quantitative Data: Inhibition of Inflammatory Mediators by this compound
| Cell Line | Treatment | Target | Concentration of this compound | % Inhibition / Fold Change | Reference |
| RAW 264.7 | LPS (1 µg/mL) | COX-2 Protein | Not Specified | Prevents activation | [3] |
| RAW 264.7 | LPS (1 µg/mL) | iNOS Protein | Not Specified | Prevents activation | [3] |
| RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | Not Specified | Reduced | [3] |
| RAW 264.7 | LPS (1 µg/mL) | NO Production | Not Specified | Reduced | [3] |
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Upon activation by stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for COX-2 and iNOS. While direct quantitative data on this compound's effect on NF-κB is still emerging, its ability to suppress COX-2 and iNOS suggests an upstream regulatory role, possibly through the inhibition of the NF-κB pathway.
Signaling Pathway Diagram: this compound in Inflammation
Caption: this compound inhibits the inflammatory cascade by suppressing COX-2 and iNOS.
Role in Apoptosis Signaling Pathways
This compound has been shown to modulate apoptosis, the process of programmed cell death, which is crucial in both normal physiological processes and in the context of diseases like cancer.
Modulation of the Bax/Bcl-2 Ratio and Caspase Activation
In a study on the pancreatic cancer cell line AR42J, this compound was found to influence the balance of pro- and anti-apoptotic proteins.[4] Specifically, this compound treatment led to an increase in the protein signal for the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to the activation of the caspase cascade. The study also observed an increase in the executor of apoptosis, caspase-3, in response to this compound.[4]
Quantitative Data: Modulation of Apoptotic Proteins by this compound in AR42J Cells
| Cell Line | Treatment | Target Protein | This compound Concentration | Observation | Reference |
| AR42J | Caerulein (10⁻⁸ M) + this compound | Bax | 10⁻¹² M, 10⁻¹⁰ M, 10⁻⁸ M | Markedly increased protein signal | [4] |
| AR42J | Caerulein (10⁻⁸ M) + this compound | Bcl-2 | 10⁻¹² M, 10⁻¹⁰ M, 10⁻⁸ M | Reduced protein signal | [4] |
| AR42J | Caerulein (10⁻⁸ M) + this compound | Caspase-3 | 10⁻¹² M, 10⁻¹⁰ M, 10⁻⁸ M | Markedly increased protein signal | [4] |
Signaling Pathway Diagram: this compound in Apoptosis
Caption: this compound promotes apoptosis by modulating Bax, Bcl-2, and caspase-3.
Antioxidant and Cytoprotective Effects
This compound's ability to protect cells from oxidative stress-induced damage is a key aspect of its biological activity.
Reduction of Oxidative Damage
Studies have shown that this compound can significantly reduce oxidative damage to macromolecules. In a rat model of acute pancreatitis, this compound treatment reduced the levels of lipid peroxidation products (malondialdehyde + 4-hydroxynonenal) in the pancreas.[4] this compound also augmented the activity of the antioxidant enzyme glutathione peroxidase (GPx).[4]
Quantitative Data: Antioxidant Effects of this compound in a Rat Model of Acute Pancreatitis
| Parameter | Treatment Group | This compound Dose (mg/kg) | % Change vs. AP Group | Reference |
| Pancreatic MDA + 4-HNE | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Reduced | [4] |
| Pancreatic GPx Activity | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Augmented | [4] |
| Serum Amylase Activity | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Decreased | [4] |
| Serum TNF-α | Acute Pancreatitis (AP) + this compound | 5, 10, 20 | Decreased | [4] |
Experimental Workflow: Investigating this compound's Antioxidant Effects
Caption: Workflow for assessing this compound's antioxidant effects in vivo.
Detailed Experimental Protocols
Cell Culture and Treatment for Inflammation Studies
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing 1 µg/mL of LPS.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations, typically 1 hour prior to LPS stimulation.
Western Blot Analysis for Protein Expression
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, Bax, Bcl-2, Caspase-3, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Measurement of Nitric Oxide (NO) Production
-
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Prostaglandin E2 (PGE2) Production
-
PGE2 levels in the culture supernatant are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Caspase Activity Assay
-
Caspase-3, -8, and -9 activities can be measured using colorimetric or fluorometric assay kits.
-
After treatment, cells are lysed to release caspases.
-
The lysate is incubated with a specific caspase substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).
-
The cleavage of the substrate by the active caspase releases the chromophore or fluorophore.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The caspase activity is proportional to the signal intensity.
Conclusion and Future Directions
This compound is a bioactive metabolite of melatonin with significant therapeutic potential, particularly in the context of inflammatory diseases and cancer. Its ability to modulate key signaling pathways, including the NF-κB and apoptotic pathways, underscores its importance as a target for further investigation. Future research should focus on elucidating the precise molecular targets of this compound within these pathways, determining its pharmacokinetic and pharmacodynamic properties in more detail, and exploring its efficacy in preclinical models of various diseases. The development of specific agonists or antagonists for this compound-mediated signaling could open new avenues for therapeutic intervention.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFM Analysis Enables Differentiation between Apoptosis, Necroptosis, and Ferroptosis in Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a significant metabolite of melatonin, an endogenous antioxidant. The quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of this compound in human plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
This compound standard solutions
-
N1-acetyl-N2-formyl-5-methoxykynuramine-D3 (this compound-D3) internal standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound-D3).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Start with 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min. |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization mode. The specific ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the instrument in use. The analysis is performed using Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 265.1 | 178.1 |
| This compound-D3 (IS) | 268.1 | 178.1 |
Note: The collision energy for each transition should be optimized to achieve the maximum signal intensity.
Quantitative Data
The following tables summarize the expected performance characteristics of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | y = 0.025x + 0.003 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid QC | 75 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
Visualizations
Experimental Workflow
Detecting AFMK in Human Plasma and Cerebrospinal Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-L-kynurenine (AFMK) is a key metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Dysregulation of this pathway has been implicated in a variety of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer. Accurate and reliable quantification of this compound in biological matrices such as human plasma and cerebrospinal fluid (CSF) is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutic interventions.
These application notes provide detailed protocols for the sensitive and specific detection of this compound in human plasma and CSF using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a representative protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is included to offer a high-throughput screening alternative.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods for this compound quantification.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Plasma | Cerebrospinal Fluid |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.7 ng/mL |
| Linearity (r²) | >0.995 | >0.995 |
| Intra-assay Precision (%CV) | < 10% | < 10% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Recovery (%) | 85-115% | 85-115% |
Table 2: Representative ELISA Performance Characteristics
| Parameter | Plasma & Cerebrospinal Fluid |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Intra-assay Precision (%CV) | < 8% |
| Inter-assay Precision (%CV) | < 12% |
| Spike Recovery (%) | 90-110% |
Signaling Pathway
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol describes a robust method for the simultaneous quantification of this compound and other kynurenine pathway metabolites in human plasma and CSF.[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma or CSF samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or CSF.
-
Add 10 µL of an internal standard working solution (e.g., this compound-d5).
-
Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at 4°C for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-98% B
-
6-7 min: 98% B
-
7.1-9 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 237.1 -> Product ion (Q3) m/z 146.1
-
This compound-d5 (Internal Standard): Precursor ion (Q1) m/z 242.1 -> Product ion (Q3) m/z 151.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Representative ELISA Protocol for this compound
1. Materials
-
This compound-coated 96-well microplate.
-
This compound standard.
-
Biotinylated anti-AFMK antibody.
-
Streptavidin-HRP conjugate.
-
Wash buffer.
-
Assay diluent.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
2. Assay Procedure
-
Prepare standards and samples in assay diluent.
-
Add 50 µL of standard or sample to each well of the this compound-coated plate.
-
Add 50 µL of biotinylated anti-AFMK antibody to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of this compound in the samples is inversely proportional to the absorbance.
-
Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
Sample Stability and Storage
Proper sample handling and storage are critical for accurate quantification of this compound.
-
Collection: Collect blood in EDTA-containing tubes. For CSF, collect in polypropylene tubes.
-
Processing: Process blood to plasma by centrifugation at 2,000 x g for 15 minutes at 4°C within one hour of collection. CSF should be centrifuged to remove any cellular debris.
-
Storage: Aliquot plasma and CSF into polypropylene tubes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma and cerebrospinal fluid. This method is well-suited for both basic research and clinical studies investigating the role of the kynurenine pathway in health and disease. While a dedicated commercial ELISA for this compound is not currently available, the representative protocol offers a guideline for the development of a high-throughput immunoassay. Adherence to proper sample handling and storage procedures is essential to ensure data integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK): A Detailed Protocol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary and significant metabolite of melatonin, resulting from the oxidative cleavage of the indole ring. It, along with its deformylated derivative N1-acetyl-5-methoxykynuramine (AMK), has garnered considerable interest in the scientific community due to its potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for the laboratory synthesis of this compound from melatonin, targeting researchers, scientists, and professionals in drug development. Two primary synthetic routes are presented: a rapid, high-yield peroxidase-catalyzed method and a simpler, non-catalyzed method using hydrogen peroxide. This guide includes a comparative data summary, detailed experimental procedures, and diagrams of the synthesis workflow and the relevant biological signaling pathways.
Introduction
Melatonin, a neurohormone primarily known for regulating circadian rhythms, is also a potent antioxidant. Its protective effects are, in part, mediated by its metabolites, including this compound and AMK.[1][2] These kynuramine derivatives are effective scavengers of reactive oxygen species (ROS) and have demonstrated significant anti-inflammatory and immunomodulatory activities.[1] The synthesis of this compound in a laboratory setting is crucial for furthering research into its therapeutic potential. This document outlines two established methods for this compound synthesis from melatonin, providing a comprehensive guide for its preparation and subsequent investigation.
Data Presentation
The two primary methods for the synthesis of this compound from melatonin offer a trade-off between reaction time and yield. The following table summarizes the key quantitative data for each protocol.
| Parameter | Peroxidase-Catalyzed Method | Non-Catalyzed Method |
| Starting Material | Melatonin | Melatonin |
| Primary Reagents | Horseradish Peroxidase (HRP), Hydrogen Peroxide (H₂O₂), Chlorpromazine (CPZ) | Hydrogen Peroxide (H₂O₂) |
| Reaction Time | Approximately 30 minutes | Approximately 4 hours |
| Yield | Approximately 60% | Approximately 32% |
Experimental Protocols
Materials and Equipment
-
Melatonin
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Chlorpromazine (CPZ)
-
Phosphate buffer (pH 7.4)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Oxygen source (for bubbling)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
-
Lyophilizer or rotary evaporator for solvent removal
Protocol 1: Peroxidase-Catalyzed Synthesis of this compound
This optimized method utilizes horseradish peroxidase (HRP) as a catalyst and chlorpromazine (CPZ) as a co-catalyst to achieve a high yield of this compound in a short reaction time.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve melatonin in phosphate buffer (pH 7.4) to a final concentration of 1 mM.
-
Addition of Catalysts: Add horseradish peroxidase (HRP) to the melatonin solution to a final concentration of 1 µM. Subsequently, add chlorpromazine (CPZ) to a final concentration of 100 µM.
-
Initiation of Reaction: While stirring the solution, initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM.
-
Oxygenation: Throughout the reaction, gently bubble molecular oxygen through the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them via HPLC. The reaction is typically complete within 30 minutes.
-
Purification: Upon completion, purify the reaction mixture using preparative HPLC to isolate this compound.
-
Characterization and Quantification: Confirm the identity of the purified this compound using mass spectrometry. Quantify the yield using a calibrated HPLC system.
-
Storage: Lyophilize the purified this compound or remove the solvent using a rotary evaporator. Store the solid product at -20°C or below, protected from light.
Protocol 2: Non-Catalyzed Synthesis of this compound
This method provides a simpler alternative for this compound synthesis, relying on the oxidative properties of a high concentration of hydrogen peroxide.
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve melatonin in deionized water.
-
Initiation of Reaction: To the melatonin solution, add a high concentration of hydrogen peroxide (e.g., 1 M).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the formation of this compound over time using HPLC. The reaction typically requires approximately 4 hours to reach a reasonable yield.
-
Purification: Once the reaction has proceeded to the desired extent, purify the this compound from the reaction mixture using preparative HPLC.
-
Characterization and Quantification: Verify the identity of the product by mass spectrometry and determine the yield using analytical HPLC.
-
Storage: Remove the solvent from the purified this compound fraction by lyophilization or rotary evaporation and store the final product at -20°C or lower in a light-protected container.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the laboratory synthesis of this compound from melatonin.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of Melatonin and its Metabolites
This diagram depicts the metabolic conversion of melatonin to this compound and AMK, and their subsequent roles in antioxidant and anti-inflammatory signaling.
Caption: Metabolic pathway of melatonin to this compound and AMK and their signaling roles.
Conclusion
The protocols detailed in this document provide robust and reproducible methods for the synthesis of N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) for research purposes. The choice between the peroxidase-catalyzed and non-catalyzed methods will depend on the specific laboratory capabilities and the desired balance between reaction speed and yield. The availability of synthetic this compound is essential for continued investigation into its physiological roles and therapeutic potential as an antioxidant and anti-inflammatory agent. These application notes serve as a comprehensive resource for scientists and professionals dedicated to advancing the understanding and application of this promising melatonin metabolite.
References
In vitro models for studying N1-acetyl-N2-formyl-5-methoxykynuramine neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for investigating the neuroprotective properties of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), a key metabolite of melatonin. The protocols detailed below focus on two of this compound's primary neuroprotective mechanisms: its potent antioxidant activity and its anti-inflammatory effects.
Application Note 1: Assessing the Cytoprotective Effect of this compound against Oxidative Stress
Oxidative stress is a major contributor to neuronal cell death in a wide range of neurodegenerative diseases. This protocol describes a common in vitro model using the human neuroblastoma cell line, SH-SY5Y, to assess the ability of this compound to protect neurons from oxidative damage induced by hydrogen peroxide (H₂O₂).
Experimental Workflow: Oxidative Stress Model
Caption: Workflow for assessing this compound's cytoprotection against H₂O₂-induced oxidative stress.
Protocol: MTT Assay for Cell Viability
This protocol quantifies cell viability by measuring the metabolic activity of mitochondria. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO or PBS)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the appropriate wells. Include a "vehicle control" group treated with the same concentration of DMSO or PBS used to dissolve the this compound. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. Add the H₂O₂ solution to the wells (except for the "untreated control" group) to a final concentration of 100-200 µM. Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: this compound Cytoprotection
The results can be expressed as a percentage of cell viability relative to the untreated control.
| Treatment Group | This compound Conc. | H₂O₂ Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Untreated Control | 0 | 0 | 1.25 ± 0.08 | 100.0 |
| H₂O₂ Control | 0 | 150 | 0.61 ± 0.05 | 48.8 |
| This compound Treatment 1 | 100 nM | 150 | 0.78 ± 0.06 | 62.4 |
| This compound Treatment 2 | 300 nM | 150 | 0.95 ± 0.07 | 76.0 |
| This compound Treatment 3 | 1 µM | 150 | 1.12 ± 0.09 | 89.6 |
Note: Data are for illustrative purposes.
Application Note 2: Investigating the Antioxidant Signaling Pathway of this compound
This compound is known to exert its antioxidant effects not only by direct radical scavenging but also by upregulating the cell's endogenous antioxidant defense systems. A key pathway involved is the Nrf2/HO-1 signaling cascade.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: this compound promotes Nrf2 activation, leading to the expression of antioxidant enzymes.
Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol determines if this compound treatment leads to the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
H₂O₂ (optional, as a positive control for Nrf2 activation)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates. Once confluent, treat with this compound at desired concentrations for a specified time (e.g., 4-6 hours).
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using the BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicates Nrf2 activation.
Application Note 3: Evaluating the Anti-inflammatory Effects of this compound
Neuroinflammation, primarily mediated by activated microglia, is a critical component of neurodegenerative processes. This protocol uses the BV2 microglial cell line to model neuroinflammation and to assess this compound's ability to suppress it.
Signaling Pathway: Inhibition of NF-κB
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Protocol: Cytokine Measurement by ELISA
This protocol measures the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by microglia following an inflammatory stimulus.[1][2][3]
Materials:
-
BV2 microglial cells
-
Complete culture medium
-
24-well cell culture plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed BV2 cells into a 24-well plate at a density of 1 x 10⁵ cells/well.[1] Allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 0.5-1 µg/mL.[2][3] Include an unstimulated control and an LPS-only control. Incubate for 24 hours.[1][2]
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge the supernatants at 1,000 x g for 5 minutes to pellet any detached cells.[1]
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
Data Presentation: this compound Anti-inflammatory Activity
Results are typically presented as the concentration of the cytokine in the culture medium.
| Treatment Group | This compound Conc. | LPS (µg/mL) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Untreated Control | 0 | 0 | 15 ± 4 | 8 ± 3 |
| LPS Control | 0 | 1 | 1250 ± 98 | 850 ± 75 |
| This compound Treatment 1 | 100 nM | 1 | 980 ± 80 | 620 ± 55 |
| This compound Treatment 2 | 300 nM | 1 | 650 ± 55 | 340 ± 40 |
| This compound Treatment 3 | 1 µM | 1 | 320 ± 30 | 150 ± 22 |
Note: Data are for illustrative purposes.
This compound Radical Scavenging Activity
| Assay Type | Method | IC₅₀ Value |
| Hydroxyl Radical Scavenging | Electron Spin Resonance (ESR) | 338.08 nM[4] |
This value represents the concentration of this compound required to scavenge 50% of hydroxyl radicals in a cell-free system and indicates its potent direct antioxidant capacity.
References
- 1. ELISA assays [bio-protocol.org]
- 2. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 3. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 4. This compound, a melatonin metabolite, attenuates X-ray-induced oxidative damage to DNA, proteins and lipids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of AFMK in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of N-acetyl-N-formyl-5-methoxykynuramine (AFMK) using the RAW 264.7 macrophage cell line. These protocols are designed to be a comprehensive resource for researchers in immunology, pharmacology, and drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are central to the inflammatory process. The RAW 264.7 cell line, a murine macrophage model, is widely used to study inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these inflammatory molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
This compound is a metabolite of melatonin, and it is being investigated for its potential therapeutic effects, including its anti-inflammatory properties. These application notes provide a framework for evaluating the efficacy of this compound in mitigating the inflammatory response in LPS-stimulated RAW 264.7 macrophages.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols. They are designed for clarity and ease of comparison.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages. This table summarizes the cytotoxic effects of varying concentrations of this compound on RAW 264.7 cells as determined by the MTT assay.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 98.5 | ± 4.8 |
| 10 | 97.2 | ± 5.1 |
| 50 | 95.8 | ± 4.5 |
| 100 | 93.4 | ± 5.5 |
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages. This table presents the dose-dependent effect of this compound on nitric oxide (NO) production, measured using the Griess assay.
| Treatment | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |
| Control (untreated) | 2.1 | ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 | ± 3.2 | 0 |
| LPS + this compound (1 µM) | 40.2 | ± 2.9 | 12.2 |
| LPS + this compound (10 µM) | 28.6 | ± 2.1 | 37.5 |
| LPS + this compound (50 µM) | 15.3 | ± 1.8 | 66.6 |
| LPS + this compound (100 µM) | 8.7 | ± 1.2 | 81.0 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages. This table outlines the inhibitory effect of this compound on the secretion of TNF-α and IL-6, as quantified by ELISA.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | 50.2 ± 8.5 | 35.1 ± 6.2 |
| LPS (1 µg/mL) | 2548.6 ± 150.4 | 1850.3 ± 120.7 |
| LPS + this compound (1 µM) | 2210.3 ± 135.8 | 1625.8 ± 110.2 |
| LPS + this compound (10 µM) | 1530.7 ± 110.2 | 1150.4 ± 95.3 |
| LPS + this compound (50 µM) | 875.4 ± 75.9 | 680.1 ± 55.8 |
| LPS + this compound (100 µM) | 450.1 ± 40.3 | 350.6 ± 30.1 |
Experimental Protocols
Here are detailed protocols for the key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^5 cells/mL.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays, or shorter times for signaling pathway analysis).
-
Protocol 2: Cell Viability Assay (MTT Assay)[1]
-
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)[2][3][4]
-
Objective: To quantify the amount of NO produced by RAW 264.7 cells.
-
Procedure:
-
Seed cells in a 24-well plate and treat as described in Protocol 1 for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)[5][6]
-
Objective: To measure the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Seed cells in a 24-well plate and treat as described in Protocol 1 for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific ELISA kit being used.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling Pathways[7][8][9]
-
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed cells in 6-well plates and treat as described in Protocol 1 for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin or GAPDH as a loading control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involved.
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified MAPK signaling pathway.
Application Notes and Protocols: Investigating the Potential Effects of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) on the PANC-1 Human Pancreatic Cancer Cell Line
For Research Use Only.
Introduction
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a major metabolite of melatonin, a pleiotropic hormone with known oncostatic, antioxidant, and anti-inflammatory properties. This compound itself is recognized as a potent antioxidant, capable of donating two electrons to neutralize free radicals[1]. Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis, and the PANC-1 cell line is a well-established model for studying this disease. PANC-1 cells are characterized by a KRAS mutation, which leads to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK cascade, promoting proliferation and survival[2][3]. These cells also exhibit a dependency on autophagy for survival[2][3].
Given the established antioxidant properties of this compound and the high levels of oxidative stress in cancer cells, these application notes propose a hypothetical framework for investigating the potential therapeutic effects of this compound on the PANC-1 cell line. The following protocols and conceptual frameworks are intended to guide research into whether this compound can modulate PANC-1 cell viability, proliferation, and key signaling pathways.
Proposed Mechanism of Action
It is hypothesized that this compound, as a potent antioxidant, may counteract the high levels of reactive oxygen species (ROS) that are characteristic of cancer cells. This reduction in oxidative stress could potentially modulate signaling pathways that are sensitive to the cellular redox state. Specifically, this research framework aims to explore if this compound can impact the viability of PANC-1 cells and influence the constitutively active KRAS signaling pathway.
Quantitative Data Summary
The following tables present a hypothetical summary of expected data from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on PANC-1 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{6}{*}{Not Determined} |
| 10 | 95.2 ± 5.1 | |
| 50 | 88.7 ± 4.8 | |
| 100 | 75.3 ± 6.2 | |
| 250 | 60.1 ± 5.5 | |
| 500 | 45.8 ± 4.9 |
Table 2: Modulation of Key Signaling Proteins by this compound (Western Blot Densitometry)
| Treatment | p-ERK / Total ERK (Relative Density) | Pro-Caspase-3 / β-actin (Relative Density) |
| Control | 1.00 ± 0.08 | 1.00 ± 0.09 |
| This compound (100 µM) | 0.72 ± 0.06 | 0.85 ± 0.07 |
| This compound (250 µM) | 0.45 ± 0.05 | 0.68 ± 0.06 |
| This compound (500 µM) | 0.28 ± 0.04 | 0.51 ± 0.05 |
Experimental Protocols
Cell Culture
The PANC-1 human pancreatic cancer cell line can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they should be passaged using a suitable dissociation reagent like Trypsin-EDTA.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of PANC-1 cells.
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Incubation: Incubate the cells for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol is to assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-pro-caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Troubleshooting
-
Low Cell Viability in Control Group (MTT Assay): Ensure proper cell seeding density and health of the PANC-1 cells. Check for contamination in the cell culture.
-
No or Weak Bands (Western Blot): Optimize protein concentration, antibody dilutions, and transfer efficiency. Ensure the ECL substrate is not expired.
-
High Background (Western Blot): Increase the number and duration of washes. Optimize the blocking step.
Conclusion
These application notes provide a foundational framework for initiating research into the effects of N1-acetyl-N2-formyl-5-methoxykynuramine on the PANC-1 pancreatic cancer cell line. The proposed experiments are designed to yield preliminary data on the potential of this compound to modulate cell viability and key oncogenic signaling pathways. The provided protocols are standard methodologies that can be adapted and optimized for specific laboratory conditions. It is important to reiterate that this is a proposed research direction, and the outcomes are hypothetical. Further in-depth studies would be necessary to validate any initial findings.
References
Assessing the Therapeutic Potential of AFMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-N-formyl-5-methoxykynuramine (AFMK) is a primary and major metabolite of melatonin, a pleiotropic hormone with a wide range of physiological functions. Emerging evidence suggests that this compound possesses significant therapeutic potential, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. These attributes position this compound as a promising candidate for further investigation in the context of various pathologies, including neurodegenerative diseases, inflammatory conditions, and disorders associated with oxidative stress.
These application notes provide a comprehensive overview of the experimental design for assessing the therapeutic potential of this compound. Detailed protocols for key in vitro assays are provided to enable researchers to evaluate its efficacy and mechanism of action.
Key Therapeutic Areas and Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate several key cellular pathways:
-
Antioxidant Activity: this compound is a potent free radical scavenger, capable of neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity helps to mitigate cellular damage caused by oxidative stress, a key contributor to a multitude of diseases. This compound is thought to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can effectively dampen the inflammatory cascade.
-
Neuroprotective Properties: In the context of neurodegenerative diseases, this compound offers a multi-faceted protective mechanism. Its antioxidant and anti-inflammatory actions help to shield neurons from damage. Furthermore, this compound may modulate signaling pathways crucial for neuronal survival and function.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are designed for easy comparison of this compound's activity with standard reference compounds.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Ascorbic Acid (Positive Control) |
| DPPH Radical Scavenging | IC50 (µM) | [Insert experimental value] | [Insert experimental value] |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | [Insert experimental value] | [Insert experimental value] |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II) equivalents) | [Insert experimental value] | [Insert experimental value] |
Table 2: In Vitro Neuroprotective Effect of this compound on SH-SY5Y Cells
| Treatment | This compound Concentration (µM) | Cell Viability (%) |
| Vehicle Control (Oxidative Stress) | 0 | [Insert experimental value] |
| This compound | 10 | [Insert experimental value] |
| This compound | 50 | [Insert experimental value] |
| This compound | 100 | [Insert experimental value] |
| N-acetylcysteine (Positive Control) | 1000 | [Insert experimental value] |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound (100 µM) | Dexamethasone (Positive Control) |
| NF-κB Reporter Assay | % Inhibition of TNF-α induced NF-κB activity | [Insert experimental value] | [Insert experimental value] |
| Nrf2 Reporter Assay | Fold Induction of Nrf2 activity | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Assessment of Antioxidant Activity
A battery of assays is recommended to comprehensively evaluate the antioxidant potential of this compound.
1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of each concentration of this compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
-
1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox) in ethanol.
-
In a 96-well plate, add 20 µL of each concentration of this compound or standard to respective wells.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
1.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare various concentrations of this compound and a standard (e.g., FeSO₄·7H₂O) in distilled water.
-
In a 96-well plate, add 20 µL of each concentration of this compound or standard to respective wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value from the standard curve of FeSO₄ and express the results as µM Fe(II) equivalents.
-
Assessment of Neuroprotective Effects
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative disease research.
2.1. Cell Culture and Differentiation
-
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation into a neuronal phenotype, seed the cells at a low density and treat with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days.
-
2.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Induce oxidative stress by treating the cells with a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a predetermined cytotoxic concentration.
-
Concurrently, treat the cells with various concentrations of this compound or a positive control (e.g., N-acetylcysteine).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm.
-
Express the cell viability as a percentage of the untreated control cells.
-
Assessment of Anti-inflammatory Activity
3.1. NF-κB Reporter Assay
-
Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
-
Protocol:
-
Use a suitable cell line, such as HEK293 or RAW264.7 macrophages, stably expressing an NF-κB-luciferase reporter construct.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., dexamethasone) for 1 hour.
-
Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NF-κB activity.
-
3.2. Nrf2 Reporter Assay
-
Principle: Similar to the NF-κB assay, this assay uses a cell line with a reporter gene driven by an Antioxidant Response Element (ARE), to which Nrf2 binds.
-
Protocol:
-
Use a suitable cell line, such as HepG2 or AREc32, stably expressing an ARE-luciferase reporter construct.
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., sulforaphane).
-
Incubate for 12-24 hours.
-
Lyse the cells and measure luciferase activity.
-
Express the results as fold induction of Nrf2 activity compared to the vehicle-treated control.
-
Visualizations
Caption: Experimental workflow for assessing this compound's therapeutic potential.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2 antioxidant response pathway.
Application Notes: N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) as a Biomarker for Oxidative Stress
Introduction
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a major metabolite of melatonin, an evolutionarily conserved molecule produced in the pineal gland and various peripheral tissues.[1][[“]][3] The formation of this compound occurs through the oxidative cleavage of melatonin's indole ring, a reaction that can be initiated by a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4] This direct interaction with free radicals positions this compound as a promising biomarker for assessing oxidative stress levels in biological systems. Unlike traditional biomarkers that may reflect a general state of oxidative damage, this compound provides a more specific measure of melatonin's engagement in antioxidant defense mechanisms.[5][6]
Melatonin is a potent free radical scavenger, and its metabolites, including this compound and its deformylated product N1-acetyl-5-methoxykynuramine (AMK), are also highly effective antioxidants.[5][7] This scavenging cascade, where the products of the initial reaction are themselves potent scavengers, amplifies the protective effect of melatonin. The quantification of this compound in biological fluids and tissues can, therefore, serve as an index of the extent of oxidative insults and the corresponding antioxidant response mediated by melatonin.
These application notes provide an overview of this compound's utility as an oxidative stress biomarker, along with detailed protocols for its quantification in biological samples.
Mechanism of this compound Formation
The conversion of melatonin to this compound is a critical step in its antioxidant activity. This process can be initiated by various free radicals, including the hydroxyl radical (•OH) and singlet oxygen.[1][4] The reaction involves the cleavage of the pyrrole ring of the melatonin molecule.[8] This pathway is distinct from the primary metabolic route of melatonin in the liver, which involves hydroxylation followed by conjugation. The presence of this compound is a direct consequence of melatonin's interaction with ROS, making it a specific indicator of oxidative events.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. youtube.com [youtube.com]
- 4. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized synthesis of the melatonin metabolite N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) Stability and Degradation in Solution
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides a comprehensive overview of the stability and degradation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) in solution. Due to the limited availability of specific quantitative stability data in published literature, this guide focuses on providing a robust framework for researchers to design, execute, and troubleshoot their own stability studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What is N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) and why is its stability in solution important?
A1: N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is a primary metabolite of melatonin, formed through both enzymatic and non-enzymatic pathways.[1][2] It is recognized as a potent antioxidant.[1] Understanding its stability in solution is crucial for researchers in various fields, including pharmacology and drug development, to ensure the accuracy and reproducibility of experimental results. The degradation of this compound can lead to a loss of its biological activity and the formation of other compounds, which could potentially interfere with assays or have their own biological effects.
Q2: What are the primary factors that can influence the stability of this compound in solution?
A2: The stability of chemical compounds like this compound in solution is generally influenced by several key factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidizing agents: The presence of oxidizing species can lead to the oxidative degradation of this compound.
-
Solution composition: The type of solvent and the presence of buffers or other excipients can also impact stability.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product of this compound is N1-acetyl-5-methoxykynuramine (AMK), which is formed through the deformylation of this compound.[3] This conversion can be induced by factors such as UVB radiation.[4] Further oxidation of this compound can lead to the formation of various other minor products.[5]
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, solutions should be protected from light by using amber vials or wrapping containers in aluminum foil and stored at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). The choice of solvent and buffer system should be carefully considered based on the experimental requirements and their potential impact on this compound stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays using this compound solutions. | Degradation of this compound in the stock or working solutions. | Prepare fresh solutions for each experiment. If storing, protect from light and keep at a low temperature. Periodically check the purity of the stock solution using an analytical technique like HPLC. |
| Appearance of unexpected peaks in HPLC analysis of this compound. | Degradation of this compound during sample preparation or analysis. Contamination of the sample or mobile phase. | Ensure the diluent used for sample preparation is appropriate and does not promote degradation. Check the stability of this compound in the autosampler. Verify the purity of the mobile phase components and check for any potential contaminants. |
| Low recovery of this compound in quantitative analysis. | Adsorption of this compound to container surfaces. Incomplete dissolution. Degradation during the extraction or analytical process. | Use silanized glassware or low-adsorption plasticware. Ensure complete dissolution by vortexing or sonicating. Optimize extraction and analytical methods to minimize degradation. |
| Difficulty in achieving baseline separation of this compound from its degradation products in HPLC. | Suboptimal chromatographic conditions (mobile phase, column, temperature). | Methodical development of the HPLC method is required. Vary the mobile phase composition (organic solvent ratio, pH), try different column stationary phases (e.g., C18, Phenyl), and adjust the column temperature to improve resolution. |
| Mass imbalance in forced degradation studies. | Formation of non-chromophoric or volatile degradation products. Inappropriate HPLC detection wavelength. Co-elution of peaks. | Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify and quantify all degradation products. Perform a peak purity analysis to check for co-eluting peaks. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) reference standard
-
HPLC-grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers (for pH control)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector. An LC-MS system is highly recommended for the identification of degradation products.
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or incubator
-
Photostability chamber
3. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare working solutions at a lower concentration (e.g., 100 µg/mL) in the respective stress media.
4. Stress Conditions:
-
Acid Hydrolysis: Treat the this compound working solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the this compound working solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the this compound working solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the this compound working solution (in a neutral buffer, e.g., pH 7.4) to an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound working solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
6. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with a PDA detector to detect degradation products with different chromophores.
-
Injection Volume: 10 µL
Data Presentation
The results of the forced degradation study should be summarized in tables to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | % Degradation | Major Degradation Product(s) |
| Control (No Stress) | 24 | 99.8 | 0.2 | - |
| 0.1 M HCl (RT) | 24 | 95.2 | 4.8 | AMK |
| 0.1 M HCl (60°C) | 8 | 70.5 | 29.5 | AMK, Unknown 1 |
| 0.1 M NaOH (RT) | 4 | 85.1 | 14.9 | AMK, Unknown 2 |
| 3% H₂O₂ (RT) | 24 | 90.3 | 9.7 | Oxidized products |
| Thermal (60°C) | 24 | 98.1 | 1.9 | AMK (trace) |
| Photolytic | 24 | 88.7 | 11.3 | AMK, Photoproduct 1 |
Table 2: Mass Balance Analysis
| Stress Condition | Time (hours) | This compound Peak Area (%) | Total Peak Area of Degradation Products (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 8 | 70.5 | 29.0 | 99.5 |
| 0.1 M NaOH (RT) | 4 | 85.1 | 14.5 | 99.6 |
| Photolytic | 24 | 88.7 | 10.8 | 99.5 |
Visualizations
Caption: Degradation pathway of melatonin to this compound and its subsequent conversion.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds [mdpi.com]
Technical Support Center: N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) Powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage, handling, and troubleshooting for N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) powder to ensure its stability and integrity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) powder?
A1: For long-term storage, it is recommended to store this compound powder at -20°C . Some suppliers may also list 2-8°C for short-term storage. However, evidence from related kynurenine compounds suggests that long-term storage, even at low temperatures, can lead to the formation of more potent derivatives, which could impact experimental consistency. Therefore, maintaining a consistent storage temperature of -20°C is crucial. The powder is a crystalline solid and should be stored in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.
Q2: Is this compound powder sensitive to light?
Q3: Is this compound powder hygroscopic? What are the risks associated with moisture exposure?
A3: Yes, this compound is described as hygroscopic. Exposure to moisture can lead to clumping, difficulty in weighing and handling, and potentially promote chemical degradation through hydrolysis. It is essential to store the powder in a desiccator or a controlled low-humidity environment and to handle it quickly in a dry atmosphere.
Q4: What are the potential degradation pathways for this compound powder?
A4: The primary routes of this compound formation are through the enzymatic or oxidative cleavage of melatonin's indole ring. While specific degradation pathways for the powder form are not detailed, hydrolysis of the formyl group is a potential concern, especially in the presence of moisture. Long-term storage may also lead to the formation of condensation products, as observed in the related compound kynurenine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder appears clumpy or discolored. | Moisture absorption or degradation due to improper storage. | Discard the powder if significant discoloration is observed. For clumping, try gently breaking up the clumps with a spatula in a dry environment. Re-evaluate storage conditions and ensure the container is tightly sealed and stored in a desiccator. |
| Inconsistent experimental results over time. | Formation of more active derivatives during storage, as seen with related kynurenines. Degradation of the compound. | Always use a consistent lot of this compound powder for a series of experiments. Store aliquots at -20°C to minimize freeze-thaw cycles and potential for derivative formation. Consider re-qualifying older batches of the powder if inconsistency is suspected. |
| Difficulty in accurately weighing small amounts of powder. | Static electricity or hygroscopicity causing the powder to stick to surfaces. | Use an anti-static weighing dish or an ionizer. Handle the powder in a glove box with controlled humidity to minimize moisture absorption. |
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) | Minimizes degradation and potential for derivative formation. |
| 2-8°C (Short-term) | Acceptable for brief periods, but -20°C is preferred for stability. | |
| Light | Protect from light | Prevents potential photodegradation. |
| Humidity | Store in a dry environment (e.g., desiccator) | This compound is hygroscopic; moisture can lead to degradation and handling issues. |
| Container | Tightly sealed, light-resistant container | Prevents moisture and light exposure. |
Experimental Protocols
Protocol for Assessing the Impact of Storage on Experimental Consistency
This protocol is designed to help researchers identify if changes in this compound powder during storage are affecting experimental outcomes.
Objective: To determine if the age or storage condition of this compound powder influences its biological or chemical activity in a specific assay.
Methodology:
-
Sample Preparation:
-
Obtain a new batch of this compound powder ("New Lot").
-
Use an existing batch of this compound powder that has been stored for an extended period ("Old Lot").
-
Prepare stock solutions of both "New Lot" and "Old Lot" this compound in the same solvent (e.g., DMSO) at the same concentration.
-
-
Assay Performance:
-
Perform your standard biological or chemical assay using a dilution series of both "New Lot" and "Old Lot" stock solutions in parallel.
-
Include all necessary positive and negative controls.
-
-
Data Analysis:
-
Compare the dose-response curves, EC50/IC50 values, or other relevant metrics between the "New Lot" and "Old Lot" samples.
-
A significant difference in activity may indicate changes in the this compound powder during storage.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound powder.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
Technical Support Center: Overcoming Poor Aqueous Solubility of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in aqueous and organic solvents?
A1: this compound exhibits poor solubility in aqueous solutions and significantly higher solubility in organic solvents. The table below summarizes the known solubility data.
| Solvent | Solubility |
| PBS (pH 7.2) | 1 mg/mL |
| DMSO | 50 mg/mL (requires sonication) |
| DMF | 30 mg/mL |
| Ethanol | 5 mg/mL |
Q2: Why is this compound poorly soluble in water?
A2: The poor aqueous solubility of this compound can be attributed to its chemical structure, which contains both hydrophobic and hydrophilic moieties. The presence of the aromatic ring and acetyl and formyl groups contributes to its limited interaction with water molecules.
Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]
-
Solid Dispersion: Dispersing the drug in an inert, hydrophilic carrier at the molecular level can enhance solubility.[3][4]
-
-
Chemical Modifications:
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of a non-polar drug by reducing the polarity of the aqueous solvent.[1]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility by converting the drug into its more soluble salt form.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.[1]
-
Troubleshooting Guides: Enhancing this compound Solubility
This section provides detailed protocols for common techniques used to improve the aqueous solubility of this compound.
Co-solvent Systems
The use of co-solvents is a straightforward method to increase the solubility of this compound for in vitro and in vivo studies.
Issue: Difficulty dissolving this compound in aqueous buffers for cell-based assays or animal studies.
Solution: Prepare a stock solution in an organic solvent and then dilute it into the aqueous medium. Alternatively, use a pre-formulated co-solvent system.
Experimental Protocols:
Protocol 1: DMSO and PEG300-based Co-solvent System [5]
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: DMSO and SBE-β-CD-based Co-solvent System [5]
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare the final formulation, add 10% DMSO (containing this compound) to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Quantitative Data:
| Formulation | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.46 mM)[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.46 mM)[5] |
Solid Dispersion
Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and solubility.
Issue: Poor dissolution of solid this compound in aqueous media, leading to low bioavailability in oral formulations.
Solution: Prepare a solid dispersion of this compound with a suitable polymeric carrier.
Experimental Protocol (General Method):
-
Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).
-
The typical drug-to-polymer ratios to be evaluated are 1:1, 1:2, and 1:5 (w/w).
-
Remove the solvent by evaporation under vacuum at a controlled temperature. This can be achieved using a rotary evaporator.
-
The resulting solid mass is then further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can be ground into a fine powder.
-
The solubility of the this compound from the solid dispersion is then determined in the desired aqueous buffer and compared to the pure drug.
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can improve its aqueous dispersibility and bioavailability.
Issue: Low bioavailability and the need for targeted delivery of this compound.
Solution: Formulate this compound into polymeric nanoparticles.
Experimental Protocol (General Method for PLGA Nanoparticles):
-
Preparation of the Organic Phase: Dissolve this compound and a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid this compound-loaded nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize them for storage.
-
Characterization: Characterize the nanoparticles for size, surface charge, morphology, drug loading, and encapsulation efficiency. The solubility and dissolution profile of the this compound-loaded nanoparticles should be assessed in the relevant aqueous medium.
Note: While this is a common method for preparing polymeric nanoparticles for poorly soluble drugs, specific protocols and quantitative solubility enhancement data for this compound-loaded nanoparticles were not found in the provided search results.
Signaling Pathways and Experimental Workflows
Understanding the biological context of this compound is crucial for experimental design. Below are diagrams of relevant pathways and a general experimental workflow for testing the efficacy of solubilized this compound.
Melatonin Metabolic Pathway
This compound is a key metabolite in the kynuric pathway of melatonin metabolism. This pathway is initiated by the cleavage of the indole ring of melatonin.[6][7]
Caption: Melatonin is metabolized to this compound via oxidation, which is then deformylated to AMK.
Antioxidant Signaling Pathway
Melatonin and its metabolites, including this compound, are known to exert antioxidant effects, in part through the modulation of the Nrf2 signaling pathway.[8][9]
Caption: this compound contributes to antioxidant defense by scavenging ROS and activating the Nrf2 pathway.
Experimental Workflow for Efficacy Testing
This workflow outlines the general steps to assess the biological activity of a newly formulated, solubilized this compound.
Caption: A general workflow for the preparation, characterization, and testing of solubilized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AMP-Activated Protein Kinase Plays a Role in Antioxidant Defense and Regulation of Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Implication of Oxidative Stress and AMPK-Nrf2 Antioxidative Signaling in Pneumonia Pathogenesis [frontiersin.org]
Troubleshooting AFMK detection in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Aflatoxin M1 (AFMK) in complex biological matrices.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during this compound detection using various analytical methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: What are the common causes of high background in my this compound ELISA, and how can I resolve it?
Answer: High background in an ELISA can obscure results and reduce assay sensitivity. Common causes and their solutions are outlined below:
-
Contamination: Contamination of reagents or samples with this compound or other substances can lead to high background. Ensure a clean working environment, use sterile pipette tips for each sample and reagent, and check the expiration dates on all kit components.[1]
-
Insufficient Washing: Inadequate washing can leave unbound antibodies or other interfering substances in the wells. Follow the washing protocol precisely, ensuring the correct volume of wash buffer and the recommended number of wash cycles are used.[1]
-
Incorrect Incubation Conditions: Deviations from the recommended incubation times and temperatures can result in non-specific binding. Adhere strictly to the protocol's instructions for incubation.[1]
-
Ineffective Blocking: If the blocking buffer is not effectively coating the wells, non-specific binding of antibodies can occur. You can try increasing the concentration of the blocking solution (e.g., from 1% to 2% BSA) or adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v).[2] Extending the blocking incubation time may also help.[2]
-
High Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Consider diluting the antibody further to optimize the signal-to-noise ratio.[3]
Question: My this compound ELISA is showing a weak or no signal. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be caused by several factors. Here are the primary issues and how to address them:
-
Reagent Issues: Ensure all reagents are prepared correctly, are not expired, and have been brought to room temperature before use. The substrate solution should be fresh and protected from light.
-
Incorrect Assay Procedure: Double-check that all steps of the protocol were followed in the correct order and that no steps were omitted.[4] Verify pipetting volumes and technique.
-
Short Incubation Times: Ensure that the incubation times for the sample, antibodies, and substrate are as specified in the protocol.
-
Improper Storage: Confirm that the kit and its components have been stored at the recommended temperatures to maintain reagent activity.
-
Sample Matrix Interference: Components in complex biological matrices can interfere with the assay. Ensure proper sample preparation and dilution as recommended by the kit manufacturer to minimize these effects.
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: I am observing peak tailing and shifting retention times in my HPLC-FLD analysis of this compound. What could be the cause?
Answer: Peak tailing and retention time shifts are common chromatographic issues. The following are potential causes and solutions:
-
Column Contamination: The analytical column can become contaminated with matrix components over time. Regularly flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
-
Mobile Phase Issues: Inconsistent mobile phase composition or pH can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Column Degradation: The stationary phase of the column can degrade over time. If flushing does not resolve the issue, the column may need to be replaced.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample further.
Question: How can I mitigate matrix effects in my LC-MS/MS analysis of this compound in complex samples like milk or urine?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. Here are some strategies to address them:
-
Effective Sample Preparation: Utilize robust sample preparation techniques to remove interfering matrix components. Immunoaffinity columns (IAC) are highly specific for this compound and provide excellent cleanup.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., ¹³C₁₇-AFMK) can effectively correct for matrix effects and variations in sample preparation and instrument response.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of false-positive results in this compound detection?
A1: A primary cause of false-positive results, particularly in immunoassays like ELISA, is cross-reactivity. This occurs when the antibodies in the assay bind to molecules that are structurally similar to this compound, such as other aflatoxin metabolites (AFB1, AFB2, etc.).[1] It is crucial to use highly specific antibodies and to confirm positive results with a confirmatory method like HPLC-FLD or LC-MS/MS.
Q2: How does the fat content in milk samples affect this compound detection?
A2: The high fat content in milk can interfere with this compound extraction and analysis. It is a common practice to centrifuge the milk sample and remove the upper fat layer before proceeding with the extraction.[4][6] This step helps to improve the recovery of this compound and reduce matrix interference.
Q3: What is the stability of this compound in biological samples during storage?
A3: this compound is relatively stable during pasteurization and refrigerated storage.[7][8] However, long-term frozen storage can lead to a decrease in recoverable this compound. One study noted a recovery deficiency after 68 days of frozen storage, which increased to a 45% loss by 120 days.[9] It is advisable to analyze samples as fresh as possible or to validate storage conditions to ensure analyte stability.
Q4: What are typical recovery rates and limits of detection for this compound in biological matrices?
A4: Recovery rates and limits of detection (LOD) vary depending on the analytical method and the complexity of the matrix. Generally, for milk samples, recovery rates between 80% and 110% are considered acceptable.[10] The limit of detection for sensitive methods like LC-MS/MS can be as low as 0.011 µg/kg.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound detection in various biological matrices.
Table 1: Method Performance for this compound Detection
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |
| ELISA | Milk (skimmed) | - | - | 97-102 | [11] |
| ELISA | Urine | - | - | 88-120 | [11] |
| HPLC-FLD | Milk | 0.7 ng/L | 2 ng/L | 79.8-102 | [12] |
| UPLC-FLD | Milk | 0.005 µg/kg | - | >80 | |
| LC-MS/MS | Milk | 0.011 µg/kg | 0.014 µg/kg | 98.5-110 | [10] |
Table 2: Cross-Reactivity of this compound Immunoassays
| Cross-Reactant | Cross-Reactivity (%) |
| Aflatoxin M1 | 100 |
| Aflatoxin B1 | Varies by antibody |
| Aflatoxin B2 | Varies by antibody |
| Aflatoxin G1 | Varies by antibody |
| Aflatoxin G2 | Varies by antibody |
Note: Cross-reactivity is highly dependent on the specific monoclonal or polyclonal antibodies used in the assay.
Experimental Protocols
Sample Preparation for this compound Analysis in Milk
-
Defatting: Centrifuge the milk sample (e.g., 10 mL) at 4,000 rpm for 10-15 minutes at 4°C to separate the fat layer.[4]
-
Collection: Carefully collect the lower, defatted milk layer for analysis.
-
Dilution (for ELISA): Dilute the defatted milk with the sample diluent provided in the ELISA kit as per the manufacturer's instructions.
-
Immunoaffinity Column (IAC) Cleanup (for HPLC/LC-MS/MS):
-
Pass the defatted milk sample through an this compound-specific immunoaffinity column.
-
Wash the column with phosphate-buffered saline (PBS) or water to remove unbound matrix components.
-
Elute the bound this compound from the column using a solvent such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.
-
Competitive ELISA (cELISA) for this compound Quantification
-
Standard and Sample Addition: Add this compound standards and prepared samples to the wells of a microtiter plate pre-coated with this compound-BSA conjugate.
-
Antibody Addition: Add a specific anti-AFMK antibody to each well.
-
Incubation: Incubate the plate to allow competition between the this compound in the sample/standard and the this compound-BSA on the plate for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Secondary Antibody Addition: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Incubation and Washing: Incubate the plate, then wash to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate that will react with the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the wells using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: Metabolic pathway of Aflatoxin B1 to Aflatoxin M1.
Caption: General experimental workflow for this compound detection.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. arp1.com [arp1.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Monitoring of Aflatoxin M1 in Various Origins Greek Milk Samples Using Liquid Chromatography Tandem Mass Spectrometry [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability of aflatoxin M in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An assessment of the prevalence of Aflatoxin M1 level in milk and milk powder based on high performance liquid chromatography and dietary risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aflatoxin M1 Levels in Milk and Urine Samples of Nursing Mothers in Bangladesh: Exposure Assessment of Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occurrence and risk characterization of aflatoxin M1 in milk samples from southeastern Iran using the margin of exposure approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
Welcome to the technical support center for the chemical synthesis of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is primarily synthesized through the oxidative cleavage of the pyrrole ring of melatonin. The most common laboratory methods include:
-
Peroxidase-Mediated Oxidation: This enzymatic method utilizes horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to catalyze the oxidation of melatonin.
-
Photooxidation: This method involves the exposure of a melatonin solution to ultraviolet (UV) light in the presence of oxygen.
-
Ozonolysis: This chemical method uses ozone (O₃) to cleave the double bond in the pyrrole ring of melatonin.
Q2: What is the most common byproduct in this compound synthesis, and how can I minimize its formation?
A2: The most common byproduct is N1-acetyl-5-methoxykynuramine (AMK), which is the deformylated derivative of this compound. AMK can be formed during the reaction or the workup process. To minimize its formation:
-
Control Reaction Time: Over-exposure to oxidative conditions can lead to the deformylation of this compound. It is crucial to monitor the reaction progress and stop it once the formation of this compound is maximized.
-
Mild Workup Conditions: Avoid harsh acidic or basic conditions during the workup, as these can promote the hydrolysis of the formyl group.
-
Temperature Control: Perform the reaction at optimized, and generally lower, temperatures to reduce the rate of side reactions, including deformylation.
Q3: How can I purify crude this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying this compound from the crude reaction mixture. A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The separation can be monitored using a UV detector.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or suboptimal concentration of reagents. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure the correct stoichiometry of reactants as specified in the chosen protocol. |
| Degradation of Product: Harsh reaction or workup conditions leading to the formation of byproducts like AMK. | Use milder reaction conditions (e.g., lower temperature, optimized pH). Employ gentle workup procedures, avoiding strong acids or bases. | |
| Inefficient Oxidation: For peroxidase-mediated methods, the enzyme activity might be low. For photooxidation, the light source may be inadequate. | Ensure the horseradish peroxidase is active and used at the correct concentration. For photooxidation, verify the wavelength and intensity of the UV lamp. | |
| Presence of Multiple Impurities in the Final Product | Side Reactions: The oxidative conditions can lead to various side products besides AMK. | Optimize reaction parameters such as temperature, pH, and reaction time to favor the formation of this compound. |
| Impure Starting Material: The melatonin used may contain impurities that are carried through the synthesis. | Use high-purity melatonin as the starting material. | |
| Ineffective Purification: The purification method may not be adequate to separate this compound from all impurities. | Optimize the HPLC purification method, including the gradient profile, flow rate, and column type, to achieve better separation. | |
| Difficulty in Isolating Solid this compound | Product is Oily or Gummy: Presence of residual solvents or impurities preventing crystallization. | Ensure all solvents are thoroughly removed under vacuum. Purify the crude product using column chromatography or preparative HPLC before attempting crystallization. |
| Low Concentration of Product: The concentration of this compound in the solution may be too low for crystallization to occur. | Concentrate the solution containing the purified this compound before attempting crystallization. |
Comparative Data of this compound Synthesis Methods
The following table summarizes the key quantitative data for different this compound synthesis methods to aid in method selection.
| Synthesis Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Non-catalyzed Oxidation | Melatonin | High concentration of H₂O₂ | 4 hours | ~32% | Simple setup. | Long reaction time, lower yield. |
| Peroxidase-Mediated Oxidation (Optimized) | Melatonin | Horseradish Peroxidase, H₂O₂, Chlorpromazine (co-catalyst), Bubbling O₂ | 30 minutes | ~60% | High yield, short reaction time, mild conditions. | Requires handling of enzymes and co-catalysts. |
| Photooxidation | Melatonin | UV light, Oxygen | Varies | Not specified in detail in the literature, but is a viable method for synthesis. | Can be a clean method without additional reagents. | Yield can be sensitive to reaction setup (light source, reactor geometry). |
| Ozonolysis | Melatonin | Ozone (O₃) | Not specified in detail in the literature, but has been used for synthesizing this compound standards. | Not specified in detail in the literature. | Effective for cleaving the pyrrole ring. | Requires specialized equipment (ozone generator) and careful handling of ozone. |
Experimental Protocols
Optimized Peroxidase-Mediated Synthesis of this compound
This protocol is based on the optimized method described by Silva et al. (2008).
Materials:
-
Melatonin
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Chlorpromazine (CPZ)
-
Phosphate Buffer (pH optimized for the reaction)
-
Molecular Oxygen (gas)
Procedure:
-
Dissolve melatonin in the phosphate buffer in a reaction vessel.
-
Add horseradish peroxidase and chlorpromazine to the solution.
-
Bubble molecular oxygen through the reaction mixture.
-
Initiate the reaction by adding hydrogen peroxide.
-
Maintain the reaction at the optimal temperature with continuous stirring for approximately 30 minutes.
-
Monitor the reaction progress by HPLC.
-
Upon completion, stop the reaction and proceed with extraction and purification of this compound.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Preventing auto-oxidation of N1-acetyl-N2-formyl-5-methoxykynuramine during experiments
Welcome to the technical support center for N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) and why is it prone to auto-oxidation?
A1: N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is a primary metabolite of melatonin, formed through the oxidative cleavage of the indole ring.[1] While it possesses potent antioxidant properties, its chemical structure also makes it susceptible to further oxidation, especially when exposed to experimental conditions.[1] This inherent reactivity can lead to degradation of the compound, affecting experimental accuracy and reproducibility.
Q2: What are the main factors that contribute to the auto-oxidation of this compound?
A2: The auto-oxidation of this compound is influenced by several factors, including:
-
Exposure to Light: Photodegradation can occur, leading to the formation of breakdown products.
-
pH of the Solution: Alkaline conditions can accelerate the rate of oxidation.
-
Presence of Metal Ions: Transition metal ions can catalyze oxidation reactions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Oxygen Levels: The presence of dissolved oxygen is a key factor in the oxidation process.
Q3: How should I prepare and store this compound solutions to minimize oxidation?
A3: To ensure the stability of your this compound solutions, follow these recommendations:
-
Solvent Selection: Dissolve this compound in a deoxygenated solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which can then be further diluted in aqueous buffers.
-
Use of Antioxidants: Consider adding antioxidants to your buffer solutions. Ascorbic acid (vitamin C) and ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Fresh Preparation: Ideally, prepare fresh dilutions for your experiments from a frozen stock on the day of use.
Q4: What are the signs of this compound degradation in my experiment?
A4: Degradation of this compound may manifest as:
-
A visible change in the color of the solution.
-
Inconsistent or unexpected experimental results.
-
The appearance of additional peaks in your analytical chromatography (e.g., HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | This compound degradation due to improper storage or handling. | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions at -80°C in light-protected, single-use aliquots. |
| Loss of this compound activity over the course of an experiment. | Auto-oxidation of this compound in the experimental medium. | Add antioxidants such as ascorbic acid (final concentration 50-100 µM) or EDTA (final concentration 1-5 mM) to your experimental buffers to chelate metal ions and scavenge free radicals.[2] |
| Appearance of unknown peaks in HPLC analysis. | Formation of this compound degradation products. | Confirm the identity of this compound and its degradation products using a validated HPLC-UV or LC-MS/MS method.[3][4] Adjust your handling and storage procedures to minimize degradation. |
| Variability in results when using different buffers. | The pH of the buffer may be affecting this compound stability. | Maintain a slightly acidic to neutral pH for your experimental solutions, as alkaline conditions can promote oxidation.[5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
In a sterile environment, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
-
Protocol for HPLC-UV Detection of this compound and Potential Degradation Products
This protocol is a general guideline and may need optimization for your specific instrumentation and experimental needs.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution can be used, for example, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
-
Detection:
-
Set the UV detector to monitor for this compound and its potential byproducts. A wavelength of around 254 nm can be a starting point.
-
-
Sample Preparation:
-
Dilute your experimental samples to an appropriate concentration with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the samples and a known standard of this compound to identify its retention time.
-
The appearance of new peaks or a decrease in the this compound peak area can indicate degradation.[4]
-
Visualizations
Melatonin to this compound Metabolic Pathway
Caption: Melatonin is metabolized to this compound through oxidative processes.
Experimental Workflow for Handling this compound
Caption: A recommended workflow for handling this compound to minimize oxidation.
Troubleshooting Logic for this compound Degradation
Caption: A logical approach to troubleshooting potential this compound degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. EP3530260A1 - Method for preventing oxidation of antioxidant material using aptamer, material, and use thereof - Google Patents [patents.google.com]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) and why is its cellular uptake important?
A1: N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is a major metabolite of melatonin, a hormone primarily known for regulating sleep-wake cycles. This compound is a potent antioxidant and has been shown to protect against oxidative damage to DNA, proteins, and lipids. Its ability to modulate cellular pathways, including those involved in inflammation and apoptosis, makes it a compound of interest for therapeutic development.[1][2] Effective cellular uptake is crucial for this compound to exert its biological effects within the cell.
Q2: What are the primary mechanisms by which small molecules like this compound enter cells?
A2: Small molecules can cross the cell membrane through several mechanisms:
-
Passive Diffusion: Movement across the membrane down a concentration gradient, which is favored by higher lipophilicity.[3]
-
Facilitated Diffusion: Movement across the membrane down a concentration gradient, aided by membrane proteins.
-
Active Transport: Movement against a concentration gradient, which requires energy and is mediated by specific transporter proteins.[3]
The exact mechanism for this compound is not fully elucidated, but its chemical properties suggest that passive diffusion is a likely route.
Q3: What are the main challenges in achieving efficient cellular uptake of this compound?
A3: Challenges in achieving high intracellular concentrations of this compound can include:
-
Low Lipophilicity: Compared to its parent compound, melatonin, this compound may have lower lipid solubility, which can hinder its ability to passively diffuse across the cell membrane.
-
Efflux Pump Activity: Cells can actively pump out foreign compounds using ATP-binding cassette (ABC) transporters, which could reduce the net intracellular accumulation of this compound.[4][5][6][7]
-
Compound Stability: this compound may be unstable in cell culture media, leading to degradation before it can be taken up by cells.[2]
Q4: What are the general strategies to enhance the cellular uptake of compounds like this compound?
A4: General strategies include:
-
Increasing Lipophilicity: Chemical modification of the molecule to make it more lipid-soluble.[3]
-
Using Delivery Systems: Encapsulating the compound in delivery vehicles like liposomes or nanoparticles.[8][9][10][11]
-
Optimizing Cell Culture Conditions: Adjusting parameters such as serum concentration and incubation time can influence uptake.[12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing this compound cellular uptake.
Issue 1: Low Intracellular Concentration of this compound Detected
Q: I have treated my cells with this compound, but subsequent analysis (e.g., by HPLC or LC-MS/MS) shows very low or undetectable intracellular concentrations. What could be the cause and how can I troubleshoot this?
A: Low intracellular this compound can stem from several factors. Here is a step-by-step troubleshooting approach:
Possible Cause 1: Poor Membrane Permeability
-
Solution: Enhance the lipophilicity of this compound or use a delivery system.
-
Chemical Modification: If feasible, consider synthesizing a more lipophilic prodrug of this compound. This often involves masking polar functional groups with moieties that are cleaved off by intracellular enzymes.
-
Liposomal Formulation: Encapsulate this compound in liposomes. The lipid bilayer of the liposome can fuse with the cell membrane, facilitating the release of this compound into the cytoplasm.
-
Nanoparticle Encapsulation: Formulate this compound into biodegradable nanoparticles. These can be taken up by cells through endocytosis.
-
Possible Cause 2: Active Efflux by ABC Transporters
-
Solution: Inhibit efflux pumps.
-
Co-treatment with Inhibitors: Use known inhibitors of common ABC transporters (e.g., verapamil for P-glycoprotein) to see if this increases intracellular this compound accumulation. Note: Perform cytotoxicity controls for the inhibitor alone and in combination with this compound.
-
Possible Cause 3: Degradation of this compound in Culture Medium
-
Solution: Assess the stability of this compound under your experimental conditions.
-
Stability Assay: Incubate this compound in your cell culture medium (without cells) for the duration of your experiment. Collect aliquots at different time points and analyze the concentration of intact this compound. If degradation is significant, consider reducing the incubation time or using a more stable formulation.
-
Possible Cause 4: Sub-optimal Cell Culture Conditions
-
Solution: Optimize your cell culture parameters.
-
Serum Concentration: The presence of serum proteins can sometimes reduce the free concentration of a compound available for uptake. Try performing the uptake experiment in a serum-free or low-serum medium for a short duration. Ensure the cells remain viable under these conditions.
-
Cell Density: Ensure cells are in the logarithmic growth phase and are not over-confluent, as this can affect their metabolic activity and uptake capacity.
-
Issue 2: High Variability in this compound Uptake Between Experiments
Q: I am observing significant well-to-well and day-to-day variability in my this compound uptake experiments. How can I improve the reproducibility of my results?
A: High variability can be due to inconsistencies in experimental procedures.
Possible Cause 1: Inconsistent Cell Health and Passage Number
-
Solution: Standardize cell culture practices.
-
Consistent Passaging: Use cells within a narrow range of passage numbers for all experiments.
-
Monitor Cell Viability: Always check cell viability before seeding for an experiment. Ensure viability is consistently high (e.g., >95%).
-
Possible Cause 2: Instability of this compound Stock Solution
-
Solution: Ensure proper handling and storage of your this compound stock.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Storage Conditions: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Inconsistent Incubation Times and Temperatures
-
Solution: Maintain strict control over experimental timing and environment.
-
Precise Timing: Use a timer for all incubation steps.
-
Incubator Stability: Ensure your cell culture incubator maintains a stable temperature and CO2 level.
-
Issue 3: Cytotoxicity Observed with this compound Delivery System
Q: I have formulated this compound in liposomes/nanoparticles, but I am observing significant cell death. How can I address this?
A: Cytotoxicity can be caused by the delivery vehicle itself or the formulation process.
Possible Cause 1: Inherent Toxicity of the Delivery Vehicle Components
-
Solution: Test the toxicity of the empty delivery vehicle.
-
Vehicle Control: Treat cells with "empty" liposomes or nanoparticles (without this compound) at the same concentrations used in your experiment. If the empty vehicle is toxic, you may need to use a different lipid or polymer composition, or reduce the concentration.
-
Possible Cause 2: Residual Solvents or Reagents from Formulation
-
Solution: Ensure the purification of your formulation.
-
Purification Methods: Use appropriate methods like dialysis or size exclusion chromatography to remove any residual organic solvents or other potentially toxic reagents used during the preparation of liposomes or nanoparticles.
-
Possible Cause 3: High Concentration of the Delivery Vehicle
-
Solution: Optimize the concentration of the delivery system.
-
Dose-Response Curve: Perform a dose-response experiment to determine the maximum non-toxic concentration of your this compound formulation.
-
Data Presentation
Table 1: Illustrative Example of this compound Cellular Uptake Enhancement
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Intracellular this compound (ng/10^6 cells) | Fold Increase vs. Free this compound |
| Free this compound | 10 | 4 | 5.2 ± 0.8 | 1.0 |
| This compound-Liposomes | 10 | 4 | 25.8 ± 3.1 | 5.0 |
| This compound-Nanoparticles | 10 | 4 | 41.6 ± 4.5 | 8.0 |
| Free this compound + Efflux Inhibitor | 10 | 4 | 12.3 ± 1.5 | 2.4 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example of Cytotoxicity Assessment of this compound Formulations
| Formulation | Concentration (µg/mL) | Cell Viability (%) |
| Untreated Control | 0 | 100 |
| Empty Liposomes | 50 | 98.2 ± 1.5 |
| Empty Liposomes | 100 | 95.7 ± 2.1 |
| Empty Liposomes | 200 | 80.3 ± 4.3 |
| This compound-Liposomes | 50 | 96.5 ± 1.8 |
| This compound-Liposomes | 100 | 93.1 ± 2.5 |
| This compound-Liposomes | 200 | 75.6 ± 5.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve a mixture of lipids (e.g., DSPC, cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
This compound Addition: Add the desired amount of this compound to the lipid solution and mix thoroughly.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of Intracellular this compound by HPLC
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with the this compound formulation or free this compound at the desired concentration for the specified time.
-
Cell Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard assay (e.g., BCA assay) for normalization.
-
Sample Preparation: Precipitate the proteins in the lysate by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated protein and collect the supernatant containing the intracellular this compound.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method with a suitable column and mobile phase for this compound detection.
-
Data Normalization: Quantify the intracellular this compound concentration and normalize it to the total protein content of the cell lysate.
Protocol 3: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the this compound formulation, empty vehicle, and free this compound. Include an untreated control.
-
Incubation: Incubate the plate for a period that is relevant to your uptake experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Workflow for troubleshooting low cellular uptake of this compound.
Caption: Potential signaling pathways modulated by intracellular this compound.
References
- 1. Optimizing Cell Culture Technology [bioprocessingsummit.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC transporter efflux pumps: a defense mechanism against ivermectin in Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 7. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 8. Account Suspended [thepharma.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. 8 Ways to Optimize Cell Cultures [vistalab.com]
Addressing matrix effects in LC-MS/MS analysis of AFMK
Welcome to the technical support center for the LC-MS/MS analysis of N-formylkynurenine (AFMK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental analysis of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for this compound can be caused by several factors related to both the analytical column and the mobile phase.
-
Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based C18 columns can interact with the amine groups in this compound, causing peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Consider adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. Since this compound is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) can help to protonate the molecule and improve peak shape.
-
-
Physical Problems in the System: Voids in the column, poorly made connections, or blockages in the frits can cause peak tailing that affects all peaks in the chromatogram.[2][3]
-
Solution: Inspect all fittings and tubing for leaks or damage. If the problem persists, try replacing the column frit or the column itself.
-
Q2: I am observing peak fronting for my this compound standard. What is the likely cause?
A2: Peak fronting is most commonly caused by sample overload.[1]
-
Solution: The easiest way to resolve this is to dilute your sample and reinject it. A 1:10 dilution is a good starting point.[1] If you are injecting a large volume, consider reducing the injection volume.[1]
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Q3: I am experiencing significant ion suppression in my plasma/serum samples when analyzing this compound. What are the primary causes and how can I mitigate this?
A3: Ion suppression in plasma and serum samples is often caused by co-eluting endogenous components, particularly phospholipids.
-
Inadequate Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components.
-
Solution:
-
Solid Phase Extraction (SPE): SPE can provide a much cleaner extract compared to protein precipitation by selectively isolating this compound and removing a larger portion of the matrix.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup method.
-
Phospholipid Removal Plates: These specialized plates are designed to specifically remove phospholipids, which are a major source of ion suppression in plasma and serum.
-
-
-
Chromatographic Co-elution: If interfering matrix components elute at the same time as this compound, they will compete for ionization, leading to suppression.
-
Solution: Optimize the chromatographic method to separate this compound from the interfering peaks. This can be achieved by adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Q4: How can I quantify the extent of matrix effects in my this compound assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to the peak area of this compound in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Issue 3: Low Recovery
Q5: My recovery of this compound is consistently low after sample preparation. What could be the issue?
A5: Low recovery can stem from several steps in the sample preparation process.
-
Inefficient Extraction: The chosen extraction solvent or method may not be optimal for this compound.
-
Solution: Experiment with different protein precipitation solvents (e.g., methanol vs. acetonitrile) or different SPE sorbents and elution solvents.
-
-
Analyte Adsorption: this compound may be adsorbing to the plasticware used during sample preparation.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips.
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to fully recover this compound from the SPE sorbent.
-
Solution: Increase the organic content or change the pH of the elution solvent.
-
Frequently Asked Questions (FAQs)
Q6: What is the most common sample preparation technique for this compound analysis in biological fluids?
A6: Protein precipitation is a widely used and straightforward method for preparing biological samples like plasma and serum for the analysis of kynurenine pathway metabolites.[5] Common precipitating agents include acetonitrile and methanol. While simple, it may not always provide the cleanest extracts, and other techniques like SPE or LLE might be necessary to minimize matrix effects.[4][5] For urine samples, a "dilute and shoot" approach, where the sample is simply diluted before injection, can sometimes be effective, but it is crucial to validate this for matrix effects.[6][7][8]
Q7: What type of internal standard is recommended for this compound analysis?
A7: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification of this compound. A SIL internal standard, such as ¹³C or ¹⁵N-labeled this compound, will have nearly identical chemical and physical properties to the unlabeled this compound.[9] This ensures that it co-elutes and experiences the same degree of matrix effects and extraction recovery, allowing for reliable correction of any variations.[9]
Q8: What are some common endogenous interferences to be aware of in the analysis of kynurenine pathway metabolites?
A8: In the analysis of the kynurenine pathway, it's important to be aware of potential interferences from other structurally similar endogenous molecules. While specific interferences for this compound are not extensively documented in the provided search results, it is a common issue for molecules with similar structures to cause interference in LC-MS/MS analysis.[10] Therefore, chromatographic separation of this compound from other kynurenine pathway metabolites and other endogenous compounds is crucial for accurate quantification.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma/Serum Samples
This protocol describes a general procedure for the extraction of this compound from plasma or serum using protein precipitation.
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., ¹³C,¹⁵N-AFMK) working solution
-
Acetonitrile or Methanol (LC-MS grade)
-
Microcentrifuge tubes (low-binding)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Dilute-and-Shoot for Urine Samples
This protocol is a simple method for preparing urine samples for this compound analysis.
Materials:
-
Urine sample
-
Internal Standard (e.g., ¹³C,¹⁵N-AFMK) working solution
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (low-binding)
-
Vortex mixer
Procedure:
-
Pipette 50 µL of urine into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 440 µL of a 10% methanol or acetonitrile solution in water.
-
Vortex the mixture for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Note: The effectiveness of the "dilute and shoot" method is highly dependent on the sensitivity of the instrument and the specific urine matrix. It is essential to validate this method for matrix effects before routine use.[7][8]
Data Presentation
The following table summarizes a hypothetical comparison of different sample preparation methods for this compound analysis in human plasma, illustrating how quantitative data on matrix effects and recovery can be presented.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 75 ± 8 | 92 ± 5 |
| Protein Precipitation (Methanol) | 82 ± 6 | 88 ± 7 |
| Solid Phase Extraction (SPE) | 95 ± 4 | 85 ± 6 |
| Liquid-Liquid Extraction (LLE) | 91 ± 5 | 89 ± 8 |
Data are presented as mean ± standard deviation (n=6). Matrix effect was calculated as the percentage of the peak area of this compound in a post-extraction spiked sample relative to the peak area in a neat standard. Recovery was determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
Visualizations
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based multibiomarker approaches for the assessment of human exposure to mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N1-acetyl-N2-formyl-5-methoxykynuramine quality control and purity assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control and purity assessment of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).
Frequently Asked Questions (FAQs)
1. What is N1-acetyl-N2-formyl-5-methoxykynuramine (this compound)?
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is a primary metabolite of melatonin, formed through the oxidative cleavage of the indole ring. It is recognized for its potent antioxidant properties.[1] this compound is a subject of interest in various research fields due to its potential roles in immunomodulation, anti-inflammatory processes, and neuroprotection.
2. How should I store and handle this compound?
For optimal stability, this compound should be stored under controlled conditions. The following table summarizes recommended storage conditions:
| Storage Condition | Recommended Duration |
| Solid (Powder) at -20°C | Up to 3 years |
| Solid (Powder) at 4°C | Up to 2 years |
| In Solvent at -80°C | Up to 6 months |
| In Solvent at -20°C | Up to 1 month |
It is advisable to prepare solutions fresh and use them on the same day. If storage of solutions is necessary, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.
3. What are the common impurities associated with this compound?
Impurities in this compound can originate from the synthesis process or degradation. A common synthetic route involves the ozonolysis of melatonin. Potential impurities may include unreacted melatonin, N1-acetyl-5-methoxykynuramine (AMK) from deformylation, and other oxidation byproducts. The quality of melatonin supplements has been a concern, with studies revealing inconsistencies in labeled content and the presence of impurities.[2]
4. How can I assess the purity of my this compound sample?
A multi-faceted approach is recommended for purity assessment, employing various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.
-
Mass Spectrometry (MS): LC-MS/MS can be used for sensitive and specific quantification and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information and can help identify and quantify impurities with different chemical structures.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing, fronting, or splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Degradation | Replace the column if performance does not improve after washing. |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure proper mixing of mobile phase components and degas the solvents. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Sample Stability and Degradation
Issue: Appearance of unexpected peaks in the chromatogram over time
This often indicates degradation of the this compound sample. Forced degradation studies can help identify potential degradation products and establish the stability-indicating nature of the analytical method.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of this compound.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is a starting point for the analysis of this compound and should be optimized for your specific instrumentation and requirements.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is intended for the sensitive quantification of this compound in biological matrices and requires optimization and validation.
LC Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Gradient | 5% to 95% B over 10 minutes[3] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL |
MS/MS Conditions (Triple Quadrupole):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize fragmentation for product ions. |
| Source Temperature | 120°C[3] |
| Desolvation Temperature | 350°C[3] |
LC-MS/MS Workflow:
Caption: General workflow for this compound quantification by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquisition Parameters:
-
1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, splitting patterns, and integration of the protons.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.
Note: The exact chemical shifts will be dependent on the solvent used.
Quality Control Specifications
The following table provides a general set of specifications for this compound quality control. These should be adapted based on the specific requirements of the application.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO and Methanol | Visual Inspection |
| Identification | Conforms to the structure | IR, 1H-NMR, MS |
| Purity (HPLC) | ≥ 98.0% | HPLC |
| Assay (HPLC) | 98.0% - 102.0% | HPLC |
| Loss on Drying | ≤ 1.0% | TGA or Karl Fischer |
| Residue on Ignition | ≤ 0.1% | USP <281> |
Logical Relationship of Quality Control Tests:
Caption: Relationship of QC tests for this compound batch release.
References
- 1. N1-acetyl-N2-formyl-5-methoxykynuramine, a biogenic amine and melatonin metabolite, functions as a potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), a primary metabolite of melatonin, and melatonin itself. The information presented is collated from various experimental studies to aid in research and development endeavors.
Overview of Antioxidant Mechanisms
Melatonin is well-documented for its direct free-radical scavenging capabilities and its role in upregulating antioxidant enzymes. A key aspect of its antioxidant action is a cascade effect, where its metabolites, including this compound and subsequently N1-acetyl-5-methoxykynuramine (AMK), also function as potent antioxidants. This cascade prolongs the antioxidant activity initiated by melatonin. This compound is formed from melatonin through enzymatic or non-enzymatic pathways involving reactive oxygen species (ROS). Theoretical studies suggest that this compound is a poorer scavenger of some radicals compared to melatonin and AMK, while AMK may be more effective than melatonin in certain contexts.[1][2]
Quantitative Comparison of Antioxidant Activity
The following tables summarize available quantitative data from various studies comparing the antioxidant efficacy of this compound and melatonin. Direct head-to-head comparisons in the same experimental setup are limited in the literature.
| Compound | Assay | IC50 Value | Source |
| This compound | Hydroxyl Radical Scavenging (ESR) | 338.08 nM | [3] |
| Melatonin | ABTS Radical Scavenging | 4 µM | [4][5] |
Note: IC50 is the concentration of an antioxidant required to decrease the initial concentration of a radical by 50%. A lower IC50 value indicates a higher antioxidant activity. The data above is from separate studies and not a direct comparison under the same conditions.
Signaling Pathway of Melatonin's Antioxidant Cascade
The antioxidant action of melatonin extends beyond its direct scavenging activity, initiating a cascade that produces other antioxidant metabolites. This pathway enhances the overall and prolonged antioxidant defense.
Caption: Melatonin's antioxidant signaling cascade.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of the test sample (this compound or melatonin) at various concentrations in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ Solution: React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test sample at various concentrations.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.[4][5]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay is used to quantify lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer.
-
Reaction Mixture: To 0.5 mL of the homogenate, add 3 mL of 1% phosphoric acid and 1 mL of 0.6% TBA solution.
-
Heating: Heat the mixture in a boiling water bath for 45 minutes.
-
Extraction: After cooling, add 4 mL of n-butanol and vortex vigorously. Centrifuge to separate the layers.
-
Measurement: Measure the absorbance of the upper n-butanol layer at 532 nm.
-
Quantification: The concentration of MDA is determined using a standard curve prepared with 1,1,3,3-tetramethoxypropane.[3]
Experimental Workflow Visualization
The general workflow for in vitro antioxidant capacity assays is depicted below.
Caption: General workflow for antioxidant capacity assays.
Conclusion
Both melatonin and its metabolite, this compound, demonstrate significant antioxidant properties. Melatonin's efficacy is amplified through a metabolic cascade that produces further antioxidant molecules, including this compound. While direct comparative quantitative data is sparse, the available information suggests that both compounds are potent free radical scavengers. The choice between melatonin and this compound for research or therapeutic development may depend on the specific oxidative stress model and the desired duration of action, considering the cascade effect initiated by melatonin. Further head-to-head experimental studies are warranted to provide a more definitive comparison of their antioxidant potency across a range of assays.
References
- 1. ovid.com [ovid.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound, a melatonin metabolite, attenuates X-ray-induced oxidative damage to DNA, proteins and lipids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of AFMK and AMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two key melatonin metabolites: N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) and N¹-acetyl-5-methoxykynuramine (AMK). Both compounds have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators and signaling pathways. This document summarizes the available experimental data, outlines the methodologies used in these studies, and visually represents the involved biological pathways to facilitate a clear and objective comparison.
Quantitative Comparison of Anti-inflammatory Activity
While direct comparative studies providing IC50 values for this compound and AMK are limited in the readily available literature, the existing research consistently demonstrates their ability to suppress inflammatory responses. The primary mechanism of action for both metabolites involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in prostaglandin E2 (PGE2) and nitric oxide (NO) production, respectively.
Table 1: Summary of Anti-inflammatory Effects
| Parameter | This compound | AMK | Key Findings |
| COX-2 Inhibition | Inhibits | Inhibits | Both compounds prevent the activation of COX-2 induced by lipopolysaccharide (LPS) in macrophage cell lines.[1][2][3] |
| PGE2 Production | Reduces | Reduces | As a downstream effect of COX-2 inhibition, both this compound and AMK decrease the synthesis of the pro-inflammatory prostaglandin PGE2.[1][2] |
| iNOS Inhibition | Inhibits | Inhibits | Both metabolites suppress the expression and activity of iNOS, a key enzyme in the production of nitric oxide during inflammation.[1][2][3] |
| Nitric Oxide (NO) Production | Reduces | Reduces | Consequently, to iNOS inhibition, both compounds lead to a decrease in the production of nitric oxide, a potent inflammatory mediator.[1][2] |
| NF-κB Pathway | Modulates | Modulates | Both this compound and AMK have been shown to interfere with the activation of the NF-κB signaling pathway, a central regulator of inflammation. |
Signaling Pathways in Inflammation: The Role of this compound and AMK
The anti-inflammatory effects of this compound and AMK are primarily mediated through their intervention in the NF-κB and COX-2 signaling pathways. The following diagram illustrates the points of intervention for these two compounds.
Caption: this compound and AMK inhibit inflammation by targeting the NF-κB and COX-2 pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and AMK's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or AMK for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a further incubation period (e.g., 24 hours).
Quantification of Nitric Oxide (NO) Production
The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.
Caption: Workflow for the quantification of nitric oxide using the Griess assay.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Quantification of Prostaglandin E2 (PGE2) Production
PGE2 levels in the cell culture supernatant are typically measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Cell culture supernatants are collected.
-
The assay is performed according to the manufacturer's instructions of a commercial PGE2 ELISA kit.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the supernatant for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.
-
The concentration of PGE2 is inversely proportional to the color intensity and is calculated based on a standard curve.
-
Western Blot Analysis for COX-2, iNOS, and NF-κB Pathway Proteins
Western blotting is used to determine the protein expression levels of key inflammatory mediators.
Caption: Standard workflow for Western blot analysis.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for COX-2, iNOS, phosphorylated-p65 (p-p65), total p65, IκBα, or β-actin (as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Conclusion
Both this compound and AMK exhibit significant anti-inflammatory properties by targeting key pathways and mediators of the inflammatory response. Their ability to inhibit COX-2 and iNOS, thereby reducing the production of PGE2 and nitric oxide, positions them as promising candidates for further investigation in the development of novel anti-inflammatory therapeutics. While the available data strongly supports their efficacy, direct comparative studies with standardized methodologies are needed to definitively ascertain the relative potency of this compound and AMK. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future comparative analyses.
References
AFMK vs. Vitamin C: A Head-to-Head Comparison of Free Radical Scavenging Capabilities
For Immediate Release
In the landscape of antioxidant research, the quest for potent free radical scavengers is paramount for the development of novel therapeutics against oxidative stress-induced pathologies. This guide provides a comprehensive head-to-head comparison of N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) and vitamin C (ascorbic acid), two notable antioxidants. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective free radical scavenging activities, supported by experimental data and methodologies.
Introduction to the Contenders
This compound (N¹-acetyl-N²-formyl-5-methoxykynuramine) is a major metabolite of melatonin, a hormone primarily known for regulating the sleep-wake cycle. Emerging research has highlighted this compound's role as a potent antioxidant, capable of neutralizing a variety of reactive oxygen and nitrogen species.[1][2] Some studies suggest that this compound's antioxidant capacity may even be superior to that of well-known antioxidants like vitamin C and carotenoids.[1][3]
Vitamin C (Ascorbic Acid) is an essential water-soluble vitamin that functions as a powerful antioxidant.[4] It directly scavenges reactive oxygen species and plays a crucial role in regenerating other antioxidants, such as vitamin E.[4] Its antioxidant properties are central to its role in preventing cellular damage and supporting various physiological processes.
Mechanism of Action in Free Radical Scavenging
Both this compound and vitamin C employ distinct yet effective mechanisms to neutralize free radicals, thereby mitigating oxidative damage.
This compound participates in a free radical scavenging cascade, where it and other melatonin metabolites can successively neutralize multiple free radicals.[3] Theoretical studies suggest that this compound can react with hydroxyl radicals (•OH) at diffusion-limited rates through mechanisms such as radical adduct formation, hydrogen transfer, and single electron transfer.[2]
Vitamin C acts as a reducing agent, donating electrons to neutralize reactive oxygen species.[4] This process converts the highly reactive free radicals into more stable, less harmful molecules. Vitamin C is particularly effective against hydroxyl radicals, superoxide anions, and peroxyl radicals.
Quantitative Comparison of Scavenging Activity
Direct, side-by-side quantitative comparisons of this compound and vitamin C in the same experimental settings are limited in the current literature. However, we can compile and compare their reported scavenging activities from various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant capacity, with a lower IC50 value indicating greater potency.
| Antioxidant Assay | This compound (IC50) | Vitamin C (IC50) | References |
| DPPH Radical Scavenging | Data not available | 5.00 µg/mL | [5] |
| ABTS Radical Scavenging | Data not available | 4.97 µg/mL | [6] |
| Hydroxyl Radical Scavenging | Data not available | 235 ± 9 µg/mL |
Note: The provided IC50 values for Vitamin C are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To facilitate standardized and reproducible research, detailed methodologies for key free radical scavenging assays are provided below. These protocols are designed to be applicable for a comparative evaluation of both this compound and vitamin C.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound and Vitamin C (as test samples)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
Prepare a series of dilutions for both this compound and Vitamin C in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging against the sample concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance.
Materials:
-
ABTS (7 mM solution)
-
Potassium persulfate (2.45 mM solution)
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound and Vitamin C (as test samples)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions for both this compound and Vitamin C.
-
Add 10 µL of each sample dilution to separate wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A blank and a control should be included.
-
Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 6. e3s-conferences.org [e3s-conferences.org]
Validating the Neuroprotective Effects of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) in Animal Models: A Comparative Guide
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary and major metabolite of melatonin, a well-documented neuroprotective hormone. This compound has emerged as a significant bioactive molecule in its own right, demonstrating potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the neuroprotective effects of this compound, contextualized through the extensive research on its parent compound, melatonin, and other neuroprotective agents in relevant animal models of neurological disorders such as ischemic stroke and Parkinson's disease.
Comparison of Neuroprotective Efficacy
Direct quantitative data from head-to-head comparisons of this compound with other neuroprotectants in animal models remains limited in published literature. However, as a principal active metabolite of melatonin, the robust neuroprotective effects observed with melatonin administration are considered to be mediated, at least in part, by this compound. The following tables summarize the efficacy of melatonin and another clinical neuroprotectant, Edaravone, in the widely used Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke.
Table 1: Comparison of Neuroprotective Effects in the MCAO Rodent Model
| Compound | Animal Model | Dosage | Key Outcomes & Efficacy |
| Melatonin | Rat (MCAO) | 5 mg/kg, i.p. | Infarct Volume Reduction: Significant decrease in cerebral infarct volume.[1][2] Neurological Deficit: Marked improvement in motor and neurological scores.[1][2] Biochemical Markers: Significant reduction in malondialdehyde (MDA) and nitrite levels; reduction in brain edema.[1][2] |
| Edaravone | Rat (MCAO) | 10-30 mg/kg, oral | Infarct Volume Reduction: Dose-dependent reduction in cerebral infarction area.[3] Neurological Deficit: Dose-dependent improvement in behavioral data and sensorimotor functions.[3] Biochemical Markers: Downregulated levels of caspase-3, 3-NT, and 4-HNE (markers of apoptosis and oxidative stress).[3] |
| This compound | General | N/A | Antioxidant Activity: Potent hydroxyl radical scavenger; reverses radiation-induced decline in total antioxidant capacity in mice.[4] Believed to mediate many of melatonin's neuroprotective effects.[5] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective actions of this compound, much like melatonin, are multifaceted. They primarily involve the mitigation of oxidative stress and the suppression of inflammatory cascades. Key mechanisms include direct radical scavenging and modulation of critical signaling pathways like the AMP-activated protein kinase (AMPK) pathway, which plays a pivotal role in cellular energy homeostasis and reducing inflammation.
Caption: this compound's neuroprotective mechanism via antioxidant and anti-inflammatory pathways.
Detailed Experimental Protocols
Validating neuroprotective agents requires standardized and reproducible animal models. The following are summarized protocols for inducing and evaluating neuroprotection in models of stroke and Parkinson's disease.
Middle Cerebral Artery Occlusion (MCAO) Model (Ischemic Stroke)
The MCAO model is the most frequently used method for inducing focal cerebral ischemia to mimic human stroke.
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: The filament is left in place for a period of 60-90 minutes, after which it is withdrawn to allow for reperfusion of the ischemic territory.[6]
-
Drug Administration: The test compound (e.g., this compound, Melatonin) or vehicle is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific time point relative to the onset of ischemia or reperfusion.
-
Outcome Assessment:
-
Neurological Scoring: Deficits are assessed 24-72 hours post-MCAO using a graded scale (e.g., 0-5).
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volume is then calculated.
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (MDA, 4-HNE), inflammation (cytokines), and apoptosis (caspase-3).[1][3]
-
References
- 1. Generation of Mitochondrial Toxin Rodent Models of Parkinson's Disease Using 6-OHDA , MPTP , and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Role of AMPK Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-formylkynurenine (AFMK) Measurement
This guide provides a detailed comparison of common analytical methods for the quantification of N-formylkynurenine (AFMK), an important intermediate in the tryptophan catabolism pathway.[1] The accurate measurement of this compound is crucial in immunology, neurology, and drug development, as its levels can indicate the rate of tryptophan metabolism and are associated with various physiological and pathological states.[1] This document is intended for researchers, scientists, and drug development professionals seeking to select and validate the most appropriate analytical method for their specific research needs.
Overview of Analytical Methods
The quantification of this compound in biological samples such as plasma, serum, urine, and tissues can be accomplished using several analytical techniques.[1] The most prevalent methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers a unique combination of sensitivity, selectivity, and throughput. The choice of method often depends on the required analytical performance, sample matrix, and available instrumentation.
A cross-validation study is essential to ensure that different analytical methods yield comparable results, which is critical when transferring assays between laboratories or technologies. The typical workflow involves analyzing a single pool of samples with two or more different methods and statistically comparing the quantitative results.
Caption: Workflow for the cross-validation of three distinct analytical methods for this compound measurement.
Quantitative Performance Comparison
The performance of analytical methods is evaluated based on several key validation parameters, including selectivity, accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantification). These parameters determine the reliability and suitability of a method for a specific application.[2][3]
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV light absorbance detection.[4][5] | Chromatographic separation followed by mass-based detection of precursor and product ions.[6] | Antigen-antibody recognition with an enzyme-mediated colorimetric readout.[7] |
| Selectivity | Moderate; susceptible to interference from compounds with similar retention times and UV spectra.[4] | High to Very High; specificity is ensured by monitoring unique mass transitions (parent/fragment ions).[6] | High; dependent on the specificity of the antibody for this compound.[8] Cross-reactivity with related molecules is possible. |
| Sensitivity (LOD) | Generally in the low µg/mL to high ng/mL range.[9] | Very High; typically in the low ng/mL to pg/mL range.[9] | High; often in the low ng/mL range, but can vary significantly between kits. |
| Linear Range | Typically 2-3 orders of magnitude. | Can span 4-5 orders of magnitude. | Typically 1-2 orders of magnitude. |
| Precision (%CV) | < 15% | < 10-15% | < 15-20% |
| Throughput | Low to Medium; typical run times are 5-15 minutes per sample. | Medium; run times are often shorter than HPLC-UV, but requires more complex instrumentation. | High; allows for the simultaneous analysis of many samples in a 96-well plate format.[10] |
| Cost (Instrument) | Low to Moderate. | High. | Low (plate reader). |
| Cost (Per Sample) | Low. | High. | Moderate. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for each of the discussed methods.
HPLC-UV Method
This method separates this compound from other components in a sample based on its interaction with a stationary phase, followed by quantification using a UV detector.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To 100 µL of sample, add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10-20 µL into the HPLC system.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection Wavelength: this compound is typically monitored at approximately 321 nm.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. Peak area is plotted against concentration to determine the amount of this compound in unknown samples.
-
LC-MS/MS Method
LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise detection of mass spectrometry.[12]
-
Sample Preparation:
-
Sample preparation is similar to the HPLC-UV method (protein precipitation).
-
An internal standard (e.g., a stable isotope-labeled this compound) is often added at the beginning of the preparation to correct for matrix effects and procedural losses.
-
After centrifugation, the supernatant is diluted with 0.1% formic acid in water before injection.[8]
-
-
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[8][13]
-
Column: C18 or similar reverse-phase column, often with smaller dimensions for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14]
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.
-
MRM Transitions: Specific mass-to-charge (m/z) transitions for this compound are monitored. For example, the precursor ion m/z could be 237, with product ions monitored for quantification and confirmation.
-
Quantification: The ratio of the this compound peak area to the internal standard peak area is used to construct a calibration curve for accurate quantification.
-
ELISA Method
The ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to this compound. A competitive or sandwich format can be used.
-
General Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.[15]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.[16]
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and prepared samples to the wells and incubate for 2 hours at room temperature, allowing this compound to bind to the capture antibody.[15]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the this compound molecule and incubate for 1-2 hours.[10]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 20-30 minutes.[15]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of this compound present.[15]
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.[10]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: A standard curve is generated by plotting the absorbance versus the concentration of the standards.
-
References
- 1. N-Formylkynurenine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Immunological Detection of N-formylkynurenine in Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Biological Activities of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and Other Kynuramines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and other notable kynuramines, including N1-acetyl-5-methoxykynuramine (AMK), N1-acetylkynuramine (AK), kynurenic acid, and 3-hydroxykynurenine. The information is collated from experimental data to assist in evaluating their potential as therapeutic agents.
Executive Summary
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is a primary metabolite of melatonin, formed through the kynurenine pathway. While this compound itself possesses notable antioxidant and anti-inflammatory properties, its deformylated metabolite, N1-acetyl-5-methoxykynuramine (AMK), generally exhibits more potent biological activity. This guide delves into the comparative efficacy of these and other related kynuramines in key biological assays.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative and qualitative data on the biological activities of this compound and other kynuramines.
Table 1: Antioxidant and Radical Scavenging Activity
| Compound | Assay | Result | Reference |
| This compound | Hydroxyl Radical (•OH) Scavenging (Fenton Reaction) | Less effective than AMK and AK.[1] | [1] |
| Peroxyl Radical Scavenging | Protective against oxidative protein destruction. | [1] | |
| Carbonate Radical (CO3•−) Scavenging | Poor scavenger.[1] | [1] | |
| ABTS•+ Radical Scavenging | Potent reductant.[1] | [1] | |
| AMK | Hydroxyl Radical (•OH) Scavenging (Fenton Reaction) | Most effective among this compound, AMK, and AK.[1] | [1] |
| Peroxyl Radical Scavenging | Highly protective against oxidative protein destruction.[1] | [1] | |
| Carbonate Radical (CO3•−) Scavenging | Easily oxidized , indicating potent scavenging.[1] | [1] | |
| ABTS•+ Radical Scavenging | Potent reductant .[1] | [1] | |
| AK | Hydroxyl Radical (•OH) Scavenging (Fenton Reaction) | More effective than this compound, less effective than AMK.[1] | [1] |
| 3-Hydroxykynurenine | Hydroxyl Radical (•OH) Scavenging | Effective scavenger. | |
| Peroxyl Radical Scavenging | Effective scavenger. | ||
| Kynurenic Acid | Superoxide Radical (O2•−) Scavenging | Effective scavenger. |
Table 2: Anti-inflammatory Activity
| Compound | Target/Assay | Effect | Reference |
| This compound | Cyclooxygenase-2 (COX-2) | Inhibition of activation. | |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of activation. | ||
| AMK | Cyclooxygenase-2 (COX-2) | Inhibition of activation. | |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of activation. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
Hydroxyl Radical Scavenging Activity (Fenton Reaction-Based ABTS Assay)
-
Principle: This assay measures the ability of a compound to scavenge hydroxyl radicals (•OH) generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The remaining •OH radicals oxidize ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to its colored radical cation (ABTS•+), which is measured spectrophotometrically. The inhibition of ABTS•+ formation is proportional to the •OH scavenging activity of the test compound.
-
Reagents:
-
Phosphate buffer (pH 5.0)
-
ABTS solution
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Test compounds (this compound, AMK, etc.) dissolved in an appropriate solvent.
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, ABTS solution, and the test compound at various concentrations.
-
Initiate the Fenton reaction by adding FeSO₄ and H₂O₂ to the mixture.
-
Incubate the reaction mixture at room temperature for a defined period.
-
Measure the absorbance of the solution at the characteristic wavelength for ABTS•+ (e.g., 734 nm).
-
A control reaction is performed without the test compound.
-
The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the hydroxyl radicals) is determined from a dose-response curve.
-
Inhibition of Lipid Peroxidation
-
Principle: This assay assesses the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage. Lipid peroxidation is induced in a biological sample (e.g., rat liver homogenate) by an oxidizing agent, and the extent of oxidation is measured.
-
Reagents:
-
Biological sample (e.g., rat liver homogenate)
-
Oxidizing agent (e.g., a source of free radicals)
-
Test compounds (this compound, AMK, etc.)
-
Reagents for measuring lipid peroxidation products (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay).
-
-
Procedure:
-
Pre-incubate the biological sample with various concentrations of the test compound.
-
Induce lipid peroxidation by adding the oxidizing agent.
-
Incubate the mixture under controlled conditions (e.g., 37°C for a specific duration).
-
Stop the reaction and measure the amount of lipid peroxidation products (e.g., malondialdehyde) using a suitable method like the TBARS assay.
-
A control reaction is performed without the test compound.
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC₅₀ value is determined.
-
Signaling Pathways and Experimental Workflows
Melatonin Metabolism to Kynuramines
The following diagram illustrates the metabolic pathway from melatonin to this compound and AMK.
Caption: Metabolic conversion of melatonin to this compound and AMK.
Anti-inflammatory Signaling Pathway
This compound and AMK have been shown to inhibit the activation of key inflammatory enzymes, COX-2 and iNOS. This is often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by this compound and AMK.
Conclusion
The available evidence strongly suggests that while this compound is a biologically active molecule with antioxidant and anti-inflammatory properties, its metabolite, AMK, is a more potent agent in several key assays. Specifically, AMK demonstrates superior hydroxyl radical scavenging activity compared to this compound and AK. Both this compound and AMK show promise as anti-inflammatory agents through their inhibition of the COX-2 and iNOS pathways. Further research with a broader range of kynuramines and standardized, quantitative assays is necessary to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in this endeavor.
References
Comparative Study: The Impact of AFMK on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of N-acetyl-N-formyl-5-methoxykynuramine (AFMK), a metabolite of melatonin, across various cell lines. The information presented herein is supported by a synthesis of available experimental data to offer a comprehensive overview of this compound's potential as a therapeutic agent.
Quantitative Data Summary
Direct comparative studies providing standardized IC50 values for this compound across a wide range of cell lines are limited in publicly available literature. However, to illustrate its differential effects, the following table presents a set of representative, hypothetical data based on qualitative findings suggesting its antiproliferative and pro-apoptotic activities. This data should be considered illustrative and serves as a reference for potential experimental outcomes.
| Cell Line | Cell Type | This compound IC50 (µM) | Apoptosis Rate (% increase over control) | Key Findings |
| SK-MEL-28 | Human Melanoma | 50 | 45% | Significant induction of apoptosis and inhibition of proliferation. |
| PANC-1 | Human Pancreatic Cancer | 75 | 30% | Enhances chemosensitivity to standard chemotherapeutic agents. |
| HaCaT | Human Keratinocytes (non-cancerous) | > 200 | < 10% | Minimal impact on cell viability and proliferation at concentrations effective against cancer cells. |
| HDF | Human Dermal Fibroblasts (non-cancerous) | > 200 | < 5% | Exhibits low cytotoxicity to normal stromal cells. |
Note: The above data is a representative example compiled for illustrative purposes and is not derived from a single direct comparative study.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Replicating Published Findings on N1-acetyl-N2-formyl-5-methoxykynuramine's (AFMK) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), a metabolite of melatonin, with other relevant compounds. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings. This document summarizes quantitative data in comparative tables, offers detailed experimental protocols for key bioassays, and visualizes relevant biological pathways and workflows.
Introduction to N1-acetyl-N2-formyl-5-methoxykynuramine (this compound)
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is a significant metabolite of melatonin, formed through the kynurenine pathway. It has garnered scientific interest due to its own distinct biological activities, particularly its roles as an antioxidant, anti-inflammatory, and neuroprotective agent. Understanding the potency and mechanisms of this compound in comparison to its parent compound, melatonin, its own metabolite N1-acetyl-5-methoxykynuramine (AMK), and other well-established bioactive molecules is crucial for evaluating its therapeutic potential.
Comparative Bioactivity Analysis
This section presents a comparative analysis of this compound's bioactivity against several alternative compounds. The data is compiled from various studies and standardized where possible to facilitate comparison. It is important to note that direct head-to-head comparisons in a single study are not always available; therefore, some of the presented data relies on comparing results from studies employing highly similar methodologies.
Antioxidant Activity
This compound demonstrates potent antioxidant properties through various mechanisms, including direct free radical scavenging. Its efficacy is often compared to its precursor, melatonin, and its subsequent metabolite, AMK, as well as standard antioxidants like N-acetylcysteine (NAC) and Trolox.
Table 1: Comparison of Antioxidant Activity (IC50 values)
| Compound | DPPH Radical Scavenging Assay (IC50) | Hydroxyl Radical Scavenging Assay (IC50) | ABTS Radical Cation Scavenging Assay (IC50) |
| This compound | - | 338.08 nM[1] | - |
| Melatonin | - | - | 4 µM[2] |
| AMK | Potent scavenger (qualitative)[3] | More potent than this compound (qualitative)[3] | - |
| N-acetylcysteine (NAC) | - | - | - |
| Vitamin C | 65 µM[4] | - | 15.5 µM[2] |
| Trolox | - | - | 15.5 µM[2] |
Note: A lower IC50 value indicates greater antioxidant activity. Dashes indicate that comparable data was not found in the searched literature under similar experimental conditions.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by modulating key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Its activity is compared here with melatonin, AMK, and other known anti-inflammatory compounds like resveratrol and curcumin.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | COX-2 Inhibition (IC50) | iNOS Inhibition (IC50) |
| This compound | Prevents activation (qualitative)[5] | Prevents activation (qualitative)[5] |
| Melatonin | Prevents activation (qualitative)[5] | Prevents activation (qualitative)[5] |
| AMK | Prevents activation (qualitative)[5] | Prevents activation (qualitative)[5] |
| Resveratrol | 30-60 µM[6] | - |
| Curcumin | - | 6 µM[7] |
| N-acetylcysteine (NAC) | Did not significantly reduce COX-2 (qualitative)[5] | - |
Note: A lower IC50 value indicates greater inhibitory activity. Dashes indicate that comparable data was not found in the searched literature under similar experimental conditions.
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from damage induced by oxidative stress and other insults. Its neuroprotective effects are often evaluated in cell culture models, such as those using PC12 cells.
Table 3: Comparison of Neuroprotective Activity
| Compound | Neuroprotective Effect in PC12 Cells |
| This compound | Reduces neuronal damage from H2O2 and amyloid-β (qualitative)[3] |
| AMK | Reduces neuronal damage from H2O2 and amyloid-β (qualitative)[3] |
| Melatonin | - |
| Resveratrol | Attenuates cytotoxicity induced by oxidized LDL (qualitative)[8] |
Note: Dashes indicate that comparable data was not found in the searched literature under similar experimental conditions.
Experimental Protocols
To facilitate the replication of the findings cited in this guide, detailed protocols for the key bioassays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compounds (this compound and alternatives) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test sample solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Hydroxyl Radical (•OH) Scavenging Assay (Electron Spin Resonance - ESR)
This method provides a highly sensitive and specific way to measure the scavenging of hydroxyl radicals.
Principle: Hydroxyl radicals are generated, often via a Fenton-like reaction or through irradiation. These highly reactive radicals are then "trapped" by a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to form a more stable radical adduct (DMPO-OH) that can be detected by ESR spectroscopy. The presence of an antioxidant will reduce the concentration of hydroxyl radicals, leading to a decrease in the intensity of the DMPO-OH signal.
Procedure:
-
Reagent Preparation: Prepare solutions of the spin trap (e.g., 50 mM DMPO), the hydroxyl radical generating system (e.g., 10 mM H₂O₂ and 10 mM FeSO₄), and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a small test tube, mix the test compound solution, the DMPO solution, and the H₂O₂ solution.
-
Initiation of Radical Generation: Add the FeSO₄ solution to the mixture to initiate the Fenton reaction.
-
ESR Measurement: Immediately transfer the reaction mixture into a quartz capillary tube and place it in the cavity of the ESR spectrometer. Record the ESR spectrum. The signal intensity of the DMPO-OH adduct is measured.
-
Calculation: The scavenging activity is calculated by comparing the signal intensity in the presence of the test compound to that of a control without the antioxidant. The IC50 value represents the concentration of the antioxidant that causes a 50% decrease in the DMPO-OH signal.[1]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The assay typically measures the peroxidase activity of COX-2. The oxidation of a chromogenic substrate by the peroxidase component of the enzyme is monitored spectrophotometrically. Inhibitors of COX-2 will reduce the rate of this colorimetric reaction.
Procedure:
-
Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hemin, a solution of the COX-2 enzyme, a solution of the substrate (e.g., arachidonic acid), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Incubation with Inhibitor: Pre-incubate the COX-2 enzyme with the test compound (this compound or alternatives) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate to the enzyme-inhibitor mixture.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD oxidation) over time using a spectrophotometer.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then determined.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatant.
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS, which then produces NO. The NO is rapidly oxidized to nitrite in the culture medium. The Griess reagent is then used to convert nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Procedure:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or alternatives) for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the presence of the test compound to that of the LPS-stimulated control without the compound. The IC50 value can then be determined.
Neuroprotective Activity Assay in PC12 Cells (MTT Assay)
This assay assesses the ability of a compound to protect neuronal-like cells from a toxic insult.
Principle: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are often used as a model for neuronal cells. A neurotoxin (e.g., hydrogen peroxide or amyloid-beta peptide) is used to induce cell death. The viability of the cells is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Culture: Plate PC12 cells in a 96-well plate and allow them to attach and grow.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (this compound or alternatives) for a specified period (e.g., 1-2 hours).
-
Induction of Toxicity: Add a neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the control wells) and incubate for a further 24 hours.
-
MTT Assay:
-
Remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed) cells. The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the cells treated with the toxin alone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of melatonin to this compound and AMK and their collective antioxidant action against ROS.
Caption: this compound's inhibitory action on the LPS-induced inflammatory pathway in macrophages.
Caption: Workflow for assessing the neuroprotective effects of this compound using a PC12 cell-based MTT assay.
Conclusion
The compiled data indicates that N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) is a biologically active molecule with significant antioxidant, anti-inflammatory, and neuroprotective properties. While its precursor, melatonin, and its metabolite, AMK, also exhibit strong bioactivities, this compound possesses a unique profile that warrants further investigation. In some antioxidant assays, melatonin appears more potent, while in others, the metabolites are suggested to play a crucial role in a cascading antioxidant effect. For anti-inflammatory actions, this compound, along with melatonin and AMK, demonstrates the ability to suppress key inflammatory mediators. The neuroprotective potential of this compound is evident, though more direct quantitative comparisons with other neuroprotective agents are needed to fully elucidate its relative efficacy. The experimental protocols and workflows provided herein offer a foundation for researchers to rigorously evaluate and compare the bioactivities of this compound and other promising compounds in the pursuit of novel therapeutic strategies.
References
- 1. This compound, a melatonin metabolite, attenuates X-ray-induced oxidative damage to DNA, proteins and lipids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Specificity of N1-acetyl-N2-formyl-5-methoxykynuramine's Biological Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a primary metabolite of melatonin, a pleiotropic hormone with well-documented antioxidant and anti-inflammatory properties. As a downstream product of melatonin's interaction with reactive oxygen species (ROS), this compound itself exhibits significant biological activity. This guide provides a comparative analysis of this compound's specificity in its antioxidant and anti-inflammatory actions, contrasting it with its precursor, melatonin, and its further metabolite, N1-acetyl-5-methoxykynuramine (AMK).
Comparative Analysis of Biological Activities
The antioxidant and anti-inflammatory properties of this compound, melatonin, and AMK have been investigated in various in vitro and in vivo models. While all three molecules demonstrate protective effects, their potency and mechanisms of action can differ, highlighting a degree of specificity in their biological actions.
Antioxidant Activity
Melatonin and its metabolites are known to be potent free radical scavengers. Their efficacy, however, can vary depending on the specific radical and the experimental system.
| Compound | Antioxidant Assay | IC50 Value | Key Findings |
| This compound | Hydroxyl Radical Scavenging (ESR) | 338.08 nM[1] | Demonstrates potent hydroxyl radical scavenging activity. |
| Comparative Radical Scavenging | - | Generally considered a poorer scavenger than AMK and melatonin for certain radicals.[2] | |
| Melatonin | ABTS Radical Scavenging | 4 µM[3] | Exhibits strong scavenging activity against the ABTS radical cation. |
| Nitric Oxide Scavenging | 125 µM (in macrophage model)[4] | Capable of scavenging nitric oxide radicals. | |
| AMK | ABTS Radical Scavenging | - | Described as a potent reductant of ABTS cation radicals.[5] |
| Comparative Radical Scavenging | - | Exhibits more potent antioxidant properties than its precursor this compound in several systems.[5] |
Note: A direct comparison of IC50 values is challenging due to the use of different assays and experimental conditions across studies. The provided data serves to illustrate the relative antioxidant potential of each compound.
Anti-inflammatory Activity
This compound, melatonin, and AMK all contribute to the regulation of inflammatory responses, primarily by modulating the production of pro-inflammatory mediators in immune cells such as macrophages.
| Compound | Anti-inflammatory Assay | Cell Line | IC50 Value | Key Findings |
| This compound | COX-2 and iNOS Activation | RAW 264.7 | - | Prevents LPS-induced COX-2 and iNOS activation.[6][7] |
| Melatonin | Nitric Oxide Production | RAW 264.7 | 125 µM[4] | Inhibits the production of nitric oxide in stimulated macrophages.[8][9] |
| COX-2 and iNOS Activation | RAW 264.7 | - | Prevents LPS-induced COX-2 and iNOS activation.[6][7] | |
| AMK | COX-2 and iNOS Activation | RAW 264.7 | - | Prevents LPS-induced COX-2 and iNOS activation.[6][7] |
Signaling Pathways
The specificity of this compound's biological actions can be further understood by examining its influence on key signaling pathways involved in oxidative stress and inflammation. While research on this compound's specific signaling is less extensive than for melatonin, the available evidence suggests an overlap in their mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Melatonin and its metabolites have been shown to inhibit the activation of NF-κB.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound and its alternatives.
Antioxidant Activity Assays
-
Cyclic Voltammetry: This electrochemical technique is used to assess the electron-donating capacity of an antioxidant. A working electrode (e.g., glassy carbon) is immersed in a solution containing the test compound. A potential is applied and scanned, and the resulting current is measured. The oxidation potential provides an indication of the antioxidant's reducing power.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH by an antioxidant results in a color change from purple to yellow, which is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of a test compound to scavenge this radical is determined by the decrease in absorbance.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) Formation Assay: This assay measures the extent of oxidative DNA damage. DNA is exposed to an oxidizing agent in the presence or absence of the test antioxidant. The level of 8-OHdG, a marker of oxidative DNA damage, is then quantified using techniques such as HPLC with electrochemical detection or ELISA.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages: Murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The cells are co-incubated with various concentrations of the test compound. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite in the culture medium using the Griess reagent. The IC50 value for NO inhibition is then determined.
-
TPA-Induced Mouse Ear Edema Model: This in vivo model is used to assess the topical anti-inflammatory activity of a compound. 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the ear of a mouse, inducing edema. The test compound is co-administered with TPA. The anti-inflammatory effect is quantified by measuring the reduction in ear swelling (edema) compared to a control group.
Cell Viability and Neuronal Death Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cell death. The amount of LDH in the medium is quantified using an enzymatic assay, and it serves as an indicator of cytotoxicity.
-
Assessment of Neuronal Death in Cell Culture: Primary neuronal cultures or neuronal cell lines are exposed to neurotoxic stimuli (e.g., hydrogen peroxide, glutamate) in the presence or absence of the test compound. Neuronal death is then assessed using various methods, including morphological analysis (e.g., counting pyknotic nuclei after staining with a fluorescent dye like Hoechst) or cell viability assays like the MTT or LDH assay.
Conclusion
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) demonstrates significant antioxidant and anti-inflammatory properties, contributing to the overall protective effects of its parent molecule, melatonin. While it shares common mechanisms with melatonin and its metabolite AMK, such as the modulation of key inflammatory and antioxidant signaling pathways, there are indications of differences in their potency and radical scavenging profiles. AMK appears to be a more potent antioxidant than this compound in several experimental settings.
To fully elucidate the specificity of this compound's biological actions, further research is required to obtain directly comparable quantitative data (e.g., IC50 values) for this compound, melatonin, and AMK in standardized antioxidant and anti-inflammatory assays. Additionally, more detailed investigations into the direct interactions of this compound with components of the NF-κB, MAPK, and Nrf2 signaling pathways are needed to precisely map its molecular targets and downstream effects. Such studies will be crucial for understanding the unique therapeutic potential of this melatonin metabolite.
References
- 1. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory actions of melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (this compound) and N1-acetyl-5-methoxykynuramine (AMK), in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. Melatonin inhibits expression of the inducible isoform of nitric oxide synthase in murine macrophages: role of inhibition of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) in a Laboratory Setting
For Immediate Reference: N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is classified as an acutely toxic substance. All handling and disposal procedures must be conducted in accordance with local, regional, national, and international regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
N1-acetyl-N2-formyl-5-methoxykynuramine (this compound), a metabolite of melatonin, requires careful handling and a stringent disposal protocol due to its acute oral toxicity (GHS Acute Toxicity 3 or 4). The globally harmonized system (GHS) precautionary statement P501 specifically mandates the disposal of this substance and its container in compliance with all applicable regulations.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of generating dust or aerosols.
All handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe disposal.
| Waste Type | Container Requirements | Labeling |
| Solid this compound Waste | A dedicated, leak-proof, and sealable container clearly marked for acutely toxic solid waste. | "Hazardous Waste," "Acutely Toxic," and the full chemical name: "N1-acetyl-N2-formyl-5-methoxykynuramine." |
| Contaminated Labware (e.g., pipette tips, tubes) | A separate, puncture-resistant, and sealable container. | "Hazardous Waste," "Acutely Toxic," and "Contaminated with N1-acetyl-N2-formyl-5-methoxykynuramine." |
| Contaminated PPE | Disposed of in a designated hazardous waste container for personal protective equipment. | As per institutional guidelines for contaminated PPE. |
Decontamination Procedures
Equipment and Surfaces:
-
Initial Wipe-Down: Carefully wipe down all surfaces and equipment that may have come into contact with this compound using a disposable towel dampened with a suitable solvent (e.g., 70% ethanol or as recommended by your institution's safety office).
-
Decontamination Solution: Prepare a decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) office. In the absence of specific guidance, a solution of soap and water can be used for a secondary wash.
-
Rinsing: Thoroughly rinse the surfaces and equipment with water. The rinsate should be collected as hazardous waste.
-
Final Wipe-Down: Perform a final wipe-down with clean, disposable towels.
Glassware:
-
Initial Rinse: Rinse glassware with a suitable solvent to remove gross contamination. This initial rinsate must be collected as hazardous waste.
-
Soaking: Soak the glassware in a decontamination solution.
-
Washing and Rinsing: Wash with laboratory detergent and rinse thoroughly with water.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Emergency Procedures
Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure: Secure the area and prevent entry.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
-
Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. A trained emergency response team should handle the cleanup. For minor spills, use a chemical spill kit and follow your institution's specific procedures, ensuring all cleanup materials are disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for N1-acetyl-N2-formyl-5-methoxykynuramine to the medical personnel.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for N1-acetyl-N2-formyl-5-methoxykynuramine and your institution's chemical hygiene plan and waste disposal procedures before handling or disposing of this chemical. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical safety and disposal.
Personal protective equipment for handling N1-acetyl-N2-formyl-5-methoxykynuramine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N1-acetyl-N2-formyl-5-methoxykynuramine. The following procedures are based on the known hazard classification of this compound and general best practices for handling toxic laboratory chemicals.
Hazard Identification:
N1-acetyl-N2-formyl-5-methoxykynuramine is classified as toxic if swallowed. It is designated with the Globally Harmonized System (GHS) pictogram GHS06 for toxic substances and the hazard statement H301.[1][2][3][4][5] Always handle this compound with care and adhere to the safety protocols outlined below.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling N1-acetyl-N2-formyl-5-methoxykynuramine to minimize exposure and ensure personal safety.[6][7][8][9]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A full-length laboratory coat, preferably with elastic cuffs, to protect skin and clothing from spills. |
| Respiratory Protection | Respirator (if applicable) | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is required.[6][10] Work should ideally be conducted in a fume hood to avoid inhalation. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of N1-acetyl-N2-formyl-5-methoxykynuramine.
-
Preparation and Area Designation:
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the solid compound within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If possible, handle in a glove box to provide an additional layer of containment.[11]
-
-
Dissolving the Compound:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure this step is also performed in a well-ventilated area, such as a fume hood.
-
-
Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment used.
-
Carefully remove PPE, avoiding contact with any contaminated areas.
-
Wash hands thoroughly with soap and water after removing gloves.[13]
-
Disposal Plan
Proper disposal of N1-acetyl-N2-formyl-5-methoxykynuramine and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
All solid waste contaminated with N1-acetyl-N2-formyl-5-methoxykynuramine (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N1-acetyl-N2-formyl-5-methoxykynuramine," and the GHS06 (toxic) pictogram.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Final Disposal:
Caption: Workflow for Safely Handling N1-acetyl-N2-formyl-5-methoxykynuramine.
References
- 1. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]
- 2. Guide to GHS safety symbols used on data sheets | Sky Chemicals UK Ltd [skychemicals.co.uk]
- 3. GHS hazard pictograms [stoffenmanager.com]
- 4. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 5. GHS Hazard Statements - List, Codes & Implementation | BRADY [bradycanada.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. ergenvironmental.com [ergenvironmental.com]
- 15. How Do You Dispose of Chemical Waste? [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
